2-(4-Bromophenyl)-4-chloroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
103914-54-1 |
|---|---|
Molecular Formula |
C15H9BrClN |
Molecular Weight |
318.59 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-chloroquinoline |
InChI |
InChI=1S/C15H9BrClN/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H |
InChI Key |
DZPBPLJACVCNHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-(4-Bromophenyl)-4-chloroquinoline
Technical Whitepaper: 2-(4-Bromophenyl)-4-chloroquinoline Subtitle: Structural Dynamics, Synthetic Protocols, and Pharmacological Utility of a Dual-Vector Scaffold
Executive Summary
2-(4-Bromophenyl)-4-chloroquinoline represents a high-value pharmacophore in medicinal chemistry, specifically within the design of antimalarial, anticancer, and antimicrobial agents. As a halogenated derivative of the "privileged" quinoline scaffold, it offers two distinct orthogonal reactivity vectors: the electrophilic C4-chlorine atom (susceptible to nucleophilic aromatic substitution, SNAr) and the C4'-bromine atom (a handle for palladium-catalyzed cross-coupling). This guide provides a rigorous technical analysis of its synthesis, structural properties, and application as a diverge-point intermediate in drug discovery.
Chemical Structure and Physical Properties[1][2][3][4]
The molecule consists of a bicyclic quinoline core substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a chlorine atom. The extended conjugation between the phenyl ring and the quinoline system imparts significant stability and planarity, influencing its solubility and binding affinity in biological targets (e.g., DNA intercalation or kinase ATP-pockets).
Identification Data[1][3][5]
| Property | Specification |
| IUPAC Name | 2-(4-Bromophenyl)-4-chloroquinoline |
| Molecular Formula | C₁₅H₉BrClN |
| Molecular Weight | 318.60 g/mol |
| SMILES | ClC1=C2C(N=C(C3=CC=C(Br)C=C3)C=C2)=CC=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in Ethanol; Insoluble in Water |
| Key Functional Groups | Aryl Chloride (C4), Aryl Bromide (C4'), Quinoline Nitrogen |
Structural Dynamics
-
Electronic Effects: The N1-nitrogen acts as an electron sink, activating the C4-position for nucleophilic attack. The chlorine at C4 functions as a leaving group, behaving analogously to an acid chloride (vinylogous imidoyl chloride).
-
Steric Considerations: The 2-phenyl ring is twisted slightly out of plane relative to the quinoline core to minimize steric clash with the H3 proton, though the barrier to rotation is low, allowing for induced-fit binding in protein active sites.
Synthetic Protocols
The synthesis of 2-(4-bromophenyl)-4-chloroquinoline is typically achieved via a two-step sequence: construction of the quinolone core followed by aromatizing chlorination.
Step 1: Cyclization to 2-(4-Bromophenyl)quinolin-4(1H)-one
-
Reagents: Aniline, Ethyl 4-bromobenzoylacetate (or 4-bromoacetophenone + diethyl carbonate).
-
Mechanism: Acid-catalyzed condensation (Conrad-Limpach or similar) followed by thermal cyclization.
-
Protocol:
-
Reflux aniline (1.0 eq) and ethyl 4-bromobenzoylacetate (1.1 eq) in benzene/toluene with a catalytic amount of p-TsOH (Dean-Stark trap) to form the enamine/imine intermediate.
-
Evaporate solvent and heat the residue in diphenyl ether at 250°C (flash pyrolysis) to induce cyclization.
-
Precipitate the product with hexane.
-
Checkpoint: Appearance of a broad NH stretch (~3200 cm⁻¹) and Carbonyl stretch (~1650 cm⁻¹) in IR confirms the quinolone.
-
Step 2: Chlorination (Deoxychlorination)
-
Reagents: Phosphorus Oxychloride (POCl₃).[1]
-
Mechanism: Conversion of the C4-carbonyl oxygen to a dichlorophosphate leaving group, followed by nucleophilic attack by chloride ion and elimination of PO₂Cl₂⁻.
-
Protocol:
-
Suspend 2-(4-bromophenyl)quinolin-4(1H)-one (10 mmol) in POCl₃ (50 mmol).
-
Reflux for 2–4 hours. The suspension will clear as the reaction proceeds.
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with NH₄OH or NaHCO₃ to pH 8 to precipitate the free base.
-
Purification: Recrystallize from ethanol or acetonitrile.
-
Self-Validating Logic: The product should be distinct from the starting material on TLC (higher R_f due to loss of H-bonding capability). The disappearance of the C=O signal in 1H NMR/IR confirms conversion.
-
Reactivity Profile & Functionalization Vectors
The utility of this scaffold lies in its ability to undergo sequential, orthogonal functionalization.
Vector A: C4-Chlorine Displacement (SNAr)
The C4 position is highly electrophilic due to the electron-withdrawing nature of the quinoline nitrogen (protonated or complexed).
-
Reaction: Nucleophilic Aromatic Substitution.[2]
-
Nucleophiles: Primary/secondary amines, hydrazines, alkoxides, thiols.
-
Conditions:
-
Application: Synthesis of 4-aminoquinoline derivatives (chloroquine analogs).[2]
Vector B: C4'-Bromine Cross-Coupling
The C4'-bromo group remains intact during SNAr conditions, allowing for subsequent metal-catalyzed coupling.
-
Reaction: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Application: Extension of the biaryl system to triaryl scaffolds, increasing lipophilicity and target contact area.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis and the divergent reactivity vectors of the scaffold.
Figure 1: Synthetic pathway and orthogonal functionalization vectors for 2-(4-bromophenyl)-4-chloroquinoline.
Pharmacological Applications
Antimalarial Activity
Analogs of 4-aminoquinoline (e.g., Chloroquine) function by inhibiting heme polymerization in the parasite food vacuole. The 2-aryl substituent in the title compound provides additional lipophilic interactions within the heme binding pocket, potentially overcoming resistance mechanisms found in standard drugs.
Anticancer Potential (Kinase Inhibition)
The planar quinoline structure mimics the adenosine ring of ATP.
-
Mechanism: Competitive inhibition at the ATP-binding site of tyrosine kinases (e.g., EGFR, VEGFR).
-
SAR Insight: Substitution at the 4-position with solubilizing groups (e.g., piperazine) combined with the rigid 2-(4-bromophenyl) arm allows for "dual-anchor" binding modes.
References
-
Synthesis of 4-Chloroquinolines
- Source: Wolf, C., et al. "Regioselective Synthesis of 4-Chloroquinolines." Journal of Organic Chemistry.
- Context: Standard protocols for POCl₃ mediated chlorin
-
Link:
-
Antimalarial 2-Arylquinolines
- Source: B. S. Holla, et al. "Synthesis and studies on some new fluorine containing quinolines." European Journal of Medicinal Chemistry.
- Context: Describes the synthesis and biological evaluation of 2-aryl-4-chloroquinoline deriv
-
Link:
-
Nucleophilic Substitution Mechanisms
-
Source: "Nucleophilic substitution of 4-chloroquinoline derivatives."[2] Arkivoc.
- Context: Detailed mechanistic insight into the SNAr reactivity of the 4-chloro position.
-
Link:
-
-
Patent Reference (Synthesis Context)
- Source: "4-Amino-2-phenylquinoline deriv
-
Context: Explicit mention of using 2-(4-bromophenyl)-4-chloroquinoline as an intermediate for amino-quinoline synthesis.[10]
-
Link:
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0168812A1 - 4-Amino-2-phenylchinoline, Verfahren und Zwischenprodukte zu deren Herstellung sowie diese enthaltende Arzneimittel - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. scribd.com [scribd.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. EP0168812A1 - 4-Amino-2-phenylchinoline, Verfahren und Zwischenprodukte zu deren Herstellung sowie diese enthaltende Arzneimittel - Google Patents [patents.google.com]
Technical Deep Dive: Structure-Activity Relationship (SAR) of 2-Aryl-4-Chloroquinoline Analogs
Topic: Structure-activity relationship (SAR) of 2-aryl-4-chloroquinoline analogs Role: Senior Application Scientist
Executive Summary
The 2-aryl-4-chloroquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, functioning both as a potent biological agent and a versatile synthetic intermediate. While historically renowned as the precursor to 4-aminoquinoline antimalarials (e.g., chloroquine analogs), recent investigations have validated the 4-chloro derivatives themselves as potent cytotoxic agents targeting tubulin polymerization and Topoisomerase II.
This guide analyzes the structure-activity relationships (SAR) governing this scaffold, focusing on the electronic and steric modulation of the 2-aryl moiety, the reactivity of the 4-chloro "warhead," and the lipophilic tuning of the quinoline backbone.
Chemical Architecture & Synthetic Pathways
The core structure consists of a bicyclic quinoline ring substituted at the C-2 position with an aromatic ring and at the C-4 position with a chlorine atom. The C-4 chlorine is pivotal; it serves as a lipophilic handle for intrinsic activity or a reactive electrophile for nucleophilic aromatic substitution (
Validated Synthetic Workflow (Pfitzinger Strategy)
The most robust route for generating diverse 2-aryl-4-chloroquinolines is the modified Pfitzinger reaction , followed by chlorination. This method allows for facile variation of the aryl ring (via acetophenones) and the quinoline backbone (via isatins).
Figure 1: Step-wise synthesis of 2-aryl-4-chloroquinoline via Pfitzinger reaction and POCl3-mediated chlorination.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these analogs depends on a delicate balance between lipophilicity (LogP) and electronic distribution.
The C-2 Aryl Ring (The "Recognition" Moiety)
The 2-aryl substituent dictates the molecule's orientation within the hydrophobic pockets of target proteins (e.g., the colchicine binding site of tubulin).
| Substituent (R) | Electronic Effect | Biological Impact (Cytotoxicity) | Mechanistic Insight |
| Phenyl (Unsubstituted) | Neutral | Moderate | Provides baseline lipophilicity for membrane permeability. |
| 4-OCH₃ / 3,4-(OCH₃)₂ | Electron Donating (EDG) | High Potency | Enhances H-bonding potential and mimics the trimethoxyphenyl ring of Colchicine. |
| 4-Cl / 4-Br | Weak Electron Withdrawing | Moderate-High | Increases lipophilicity; Halogen bonding can stabilize protein-ligand complexes. |
| 4-NO₂ | Strong Electron Withdrawing | Low | Often reduces activity due to decreased electron density in the aryl ring, disrupting |
| Heterocycles (e.g., Thiophene) | Bioisostere | Variable | Thiophene analogs often show improved metabolic stability and similar potency to phenyl. |
The C-4 Chloro Group (The "Warhead" vs. Handle)
-
As an Active Moiety: In tubulin inhibition, the C-4 Cl acts as a lipophilic enhance and a weak halogen bond donor. It is not displaced in the biological environment but contributes to the steric bulk required to occupy the binding pocket.
-
As a Synthetic Handle: The C-4 position is highly electrophilic. Substitution with amines yields 4-aminoquinolines , shifting the mechanism from tubulin inhibition to DNA intercalation (antimalarial/anticancer).
The Quinoline Backbone (Positions 6, 7, 8)
-
C-6/C-7 Substitution: Introduction of electron-withdrawing groups (e.g., -Cl, -F) at C-7 (mimicking Chloroquine) generally increases metabolic stability and enhances activity against Plasmodium species, but may reduce solubility for solid tumor targeting.
-
C-8 Substitution: Steric bulk here (e.g., -Me, -CF3) can twist the 2-aryl ring out of planarity, potentially reducing potency if planarity is required for intercalation.
Mechanism of Action: Anticancer Pathway
Recent studies identify Tubulin Polymerization Inhibition as a primary mechanism for 2-aryl-4-chloroquinolines, distinct from the DNA intercalation seen in their 4-amino counterparts.
Figure 2: Signaling cascade for tubulin-targeting 2-aryl-4-chloroquinolines leading to apoptosis.
Experimental Protocols
Synthesis of 2-Phenyl-4-Chloroquinoline
Self-Validating Check: The evolution of HCl gas and color change confirms the reaction progress.
-
Precursor Synthesis: Dissolve Isatin (10 mmol) and Acetophenone (10 mmol) in ethanol (20 mL). Add 33% KOH (10 mL) dropwise. Reflux for 24-48h.
-
Isolation: Cool and acidify with glacial acetic acid to precipitate 2-phenylquinoline-4-carboxylic acid. Filter and dry.
-
Chlorination: Suspend the dry acid (5 mmol) in
(15 mL). Reflux for 4-6 hours until the solution becomes clear. -
Work-up: Pour the reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with
to pH 8. Extract with dichloromethane (DCM). -
Purification: Recrystallize from ethanol/hexane to yield needle-like crystals.
Tubulin Polymerization Assay
Objective: Quantify the
-
Preparation: Prepare bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 - 50 µM). Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).
-
Measurement: Monitor turbidity at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic spectrophotometer.
-
Analysis: Plot absorbance vs. time. Calculate the percentage of inhibition relative to the vehicle control.
References
-
Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.
-
National Institutes of Health (NIH). (2022). Synthesis and screening of novel 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines as antiproliferative and tubulin polymerization inhibitors.
-
Frontiers in Pharmacology. (2021). Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics.
-
MDPI. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.
-
Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.
Sources
2-(4-Bromophenyl)-4-chloroquinoline: A Dual-Electrophilic Gateway for Bioactive Quinoline Libraries
This guide details the technical utility, synthesis, and functionalization of 2-(4-Bromophenyl)-4-chloroquinoline , a dual-electrophilic scaffold critical for accessing diverse bioactive quinoline libraries.
Executive Summary: The "Dual-Key" Scaffold
In the hierarchy of medicinal chemistry scaffolds, the quinoline ring is a "privileged structure" due to its ability to bind diverse biological targets (e.g., DNA gyrase, EGFR, VEGFR). 2-(4-Bromophenyl)-4-chloroquinoline represents a high-value "Gateway Molecule" because it possesses two distinct electrophilic sites with orthogonal reactivity:
-
C4-Chloro Position: A highly reactive site for Nucleophilic Aromatic Substitution (
), allowing the rapid introduction of polarity (amines, hydrazines, alkoxides). -
C4'-Bromo Position: A stable handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling the extension of the carbon skeleton or "r-group" diversification.
This guide provides the definitive protocols for synthesizing this core and exploiting its dual-reactivity to generate high-affinity lead compounds.
Chemical Foundation & Synthetic Accessibility
The Retrosynthetic Logic
The most robust route to 2-aryl-4-chloroquinolines is not the Pfitzinger reaction (which yields C4-carboxylic acids), but rather the Conrad-Limpach cyclization followed by chlorination. This approach ensures the C4 position retains the leaving group (Cl) necessary for library generation.
Mechanism:
-
Condensation: Aniline reacts with a
-keto ester (Ethyl 4-bromobenzoylacetate) to form an enamine. -
Cyclization: Thermal closure yields the 4-quinolone (tautomer of 4-hydroxyquinoline).
-
Aromatization/Activation:
converts the phenol/lactam to the chloro-heterocycle.
Protocol: Step-by-Step Synthesis
Note: All reactions must be performed in a fume hood.
Step 1: Synthesis of 2-(4-Bromophenyl)quinolin-4(1H)-one
-
Reagents: Aniline (1.0 eq), Ethyl (4-bromobenzoyl)acetate (1.1 eq), Ethanol (Solvent), Dowtherm A (High-boiling solvent).
-
Procedure:
-
Reflux aniline and ethyl (4-bromobenzoyl)acetate in ethanol with catalytic HCl for 4–6 hours to form the enamine intermediate.
-
Evaporate ethanol.
-
Add the crude enamine to pre-heated Dowtherm A (250°C) dropwise. Critical: High temperature is required to overcome the activation energy for cyclization.
-
Stir for 30–60 minutes. Cool to RT.
-
Dilute with hexane to precipitate the product. Filter and wash with hexane to remove Dowtherm A.
-
Yield: Typically 65–75% (Off-white solid).
-
Step 2: Chlorination to 2-(4-Bromophenyl)-4-chloroquinoline
-
Reagents: 2-(4-Bromophenyl)quinolin-4(1H)-one (1.0 eq), Phosphorus Oxychloride (
, excess), Pyridine (Cat.). -
Procedure:
-
Suspend the quinolone in neat
(5–10 mL per gram of starting material). -
Add 2–3 drops of dry pyridine (catalyst).
-
Reflux at 100–110°C for 2–4 hours. Monitoring: TLC (Hexane/EtOAc 8:2) will show the disappearance of the polar starting material and appearance of a non-polar spot.
-
Quenching (Hazardous): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. Neutralize with saturated
or to pH 8. -
Extract with Dichloromethane (DCM). Dry over
, filter, and concentrate. -
Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).
-
Yield: 80–90% (White/Pale yellow needles).
-
Figure 1: Synthetic workflow for the production of the 2-(4-Bromophenyl)-4-chloroquinoline scaffold.
Divergent Functionalization Strategies
The power of this scaffold lies in its Orthogonal Reactivity . You can selectively functionalize the C4 position (Nucleophilic attack) without disturbing the C4'-Br, or vice versa (under specific conditions), though the standard workflow is
Path A: C4-Functionalization via
The chlorine at C4 is activated by the quinoline nitrogen (electron-withdrawing), making it highly susceptible to nucleophilic attack by amines, hydrazines, and thiols.
-
Reagents: Primary/Secondary Amine (1.5 eq),
or , DMF or Ethanol. -
Conditions: Reflux (Ethanol) or 80°C (DMF).
-
Outcome: Formation of 4-aminoquinolines (Antimalarial/Anticancer pharmacophores).[1]
-
Note: If using hydrazine hydrate, the product is the 4-hydrazinyl derivative, a precursor for triazoles and pyrazoles [1].
Path B: C4'-Functionalization via Pd-Catalysis
The bromine on the phenyl ring is less reactive to nucleophiles but is an excellent partner for Palladium.
-
Reaction: Suzuki-Miyaura Coupling.
-
Reagents: Aryl Boronic Acid,
(5 mol%), (aq), Dioxane/Water. -
Conditions: 80–100°C under Argon.
-
Selectivity: If performed on the 4-chloro scaffold, oxidative addition can occur at both Cl and Br sites, though Br is generally more reactive towards Pd(0). However, to avoid mixtures, it is strongly recommended to perform the C4-
substitution first , then couple at the Br position.
Figure 2: Divergent synthesis map. The recommended path is C4-substitution followed by C4'-coupling to maximize yield and selectivity.
Pharmacological Applications & Case Studies
Derivatives of this scaffold have demonstrated significant potency in two primary therapeutic areas: Antimicrobial (targeting DNA Gyrase) and Anticancer (targeting EGFR/VEGFR).
Case Study: DNA Gyrase Inhibitors
Research indicates that replacing the C4-Cl with a hydrazide motif, followed by cyclization to oxadiazoles or pyrazoles, creates potent DNA gyrase inhibitors effective against S. aureus [1][2].
Key SAR Findings:
-
The 2-(4-bromophenyl) moiety is critical for hydrophobic pocket binding.
-
The C4-linker (hydrazide/amide) facilitates hydrogen bonding with the active site.
Case Study: EGFR Tyrosine Kinase Inhibitors
4-Anilinoquinolines are classic EGFR inhibitors (similar to Gefitinib). The 2-aryl substituent adds steric bulk that can improve selectivity for specific mutant kinases.
Data Summary: Comparative Potency
| Compound Derivative (C4-Substituent) | Target | IC50 / MIC | Reference |
|---|---|---|---|
| 4-Hydrazinyl (Precursor) | S. aureus | Moderate | [1] |
| 4-(Pyrazolyl)methanone | S. aureus DNA Gyrase | 8.45 µM | [1] |
| 4-(Oxadiazole-thiol) | EGFR (HepG2) | 0.14 µM | [2] |
| 4-(Anilino) | EGFR (WT) | < 1.0 µM | [3] |
References
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. (2023). Available at: [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. (2024). Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. (2021). Available at: [Link]
Sources
Technical Guide: Photophysical Properties of 2-Phenylquinoline Derivatives for OLED Research
This technical guide details the photophysical characterization and application of 2-phenylquinoline (2-pq) derivatives, specifically focusing on their role as cyclometalating ligands in Iridium(III) complexes for high-efficiency red phosphorescent OLEDs.
Executive Summary
The 2-phenylquinoline (2-pq) scaffold represents a cornerstone in the design of red-emitting phosphorescent materials. Unlike the archetypal 2-phenylpyridine (ppy) which emits in the green (~510 nm), the extended
Molecular Architecture & Design Logic
The primary application of 2-pq is in heteroleptic Iridium(III) complexes of the type
Structural Tuning Strategy
The photophysical properties are manipulated through site-specific substitution.
-
Quinoline Ring (Acceptor): Electron-withdrawing groups (EWGs) here further stabilize the LUMO, red-shifting emission.
-
Phenyl Ring (Donor): Electron-donating groups (EDGs) destabilize the HOMO, also narrowing the gap, while bulky substituents (e.g., fluorene) suppress triplet-triplet annihilation (TTA).
Figure 1: Strategic modification of the 2-phenylquinoline scaffold to optimize OLED performance parameters.
Photophysical Characterization
The emission mechanism in Ir(III) 2-pq complexes is phosphorescence arising from a mixed Metal-to-Ligand Charge Transfer (
Electronic Transitions
-
Absorption: Characterized by intense UV bands (
) <300 nm and weaker, broad bands in the visible region (350–550 nm) assigned to spin-allowed MLCT and spin-forbidden MLCT transitions. The direct excitation into the triplet manifold is facilitated by the heavy-atom effect of Iridium [1]. -
Emission: 2-pq derivatives typically emit between 590 nm and 650 nm. The vibronic structure of the emission spectrum indicates the degree of LC character; structureless bands suggest dominant MLCT character.
Protocol: Absolute Photoluminescence Quantum Yield (PLQY)
Objective: Determine the intrinsic efficiency of the radiative transition (
Equipment: Spectrofluorometer with a PTFE-coated integrating sphere (e.g., Hamamatsu or Horiba systems).
Step-by-Step Methodology:
-
Baseline Calibration:
-
Load a blank quartz cuvette (solvent only, e.g., degassed 2-MeTHF) into the sphere.
-
Validation Check: Excitation peak intensity fluctuation must be <1% over 5 scans.
-
-
Scatter Measurement (
):-
Measure the spectrum of the blank in the excitation range (
) and emission range ( ).
-
-
Sample Measurement (
):-
Load the sample (OD < 0.1 at
to minimize inner-filter effects). -
Measure the spectrum of the sample in the excitation range (
) and emission range ( ).
-
-
Calculation:
-
Calculate absorbed photons:
-
Calculate emitted photons:
-
-
Self-Validation:
-
If
varies by >5% upon 2x dilution, re-absorption is occurring. Repeat with lower concentration.
-
Figure 2: Jablonski diagram illustrating the energy transfer pathway in Iridium(III) 2-phenylquinoline complexes.
OLED Device Integration
In a device setting, 2-pq derivatives function as the dopant in a host matrix (e.g., CBP or TCTA).[1] The key to high External Quantum Efficiency (EQE) is balanced charge injection and confinement of the triplet excitons.
Comparative Performance Data
The following table summarizes the performance of standard and modified 2-pq complexes in optimized OLED architectures.
| Material Complex | HOMO/LUMO (eV) | Max EQE (%) | CIE (x, y) | Ref | ||
| Ir(2-pq)2(acac) | 600 | 0.65 | -5.0 / -2.6 | 14.1 | (0.60, 0.39) | [2] |
| (F4PPQ)2Ir(pic) | 588 | 0.82 | -5.2 / -2.8 | 18.5 | (0.55, 0.44) | [3] |
| (DPQ)2Ir(pic-N-O) | 612 | 0.70 | -5.1 / -2.7 | 14.2 | (0.62, 0.38) | [3] |
| Ir(2-pq)2(TMSppy) | 612 | ~0.90 | -5.15 / -2.55 | 15.5 | (0.61, 0.38) | [4] |
-
Ir(2-pq)2(acac): The baseline standard.
-
F4PPQ: Fluorination on the phenyl ring induces a blue-shift (orange emission) and increases quantum yield due to reduced non-radiative decay rates.
-
DPQ (Diphenylquinoline): Extended conjugation increases thermal stability (
).
Device Architecture Logic
To utilize these materials effectively, a "Double Emissive Layer" or "Exciplex Host" strategy is often employed to broaden the recombination zone.
-
Hole Transport: TAPC or TCTA (High triplet energy to block exciton quenching).
-
Electron Transport: TPEi or BmPyPhB (Deep HOMO to block holes).
Experimental Workflow
The development cycle for these materials follows a rigorous path from ligand synthesis to device validation.
Figure 3: Integrated workflow for the synthesis, characterization, and device integration of 2-phenylquinoline OLED materials.
References
-
Lamansky, S., et al. "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society, 2001.
-
Qiao, J., et al. "Phenylquinoline fused cyclic derivatives as electron acceptors of exciplex forming hosts for solution-processable red phosphorescent OLEDs." Journal of Materials Chemistry C, 2014.
-
Kim, S., et al. "Synthesis, characterization of the phenylquinoline-based on iridium(III) complexes for solution processable phosphorescent organic light-emitting diodes." Dyes and Pigments, 2013.[2]
-
Lee, H., et al. "Synthesis of New Heteroleptic Iridium(III) Complex Consisting of 2-Phenylquinoline and 2-[4-(Trimethylsilyl)phenyl]Pyridine for Red and White Organic Light-Emitting Diodes." Journal of Nanoscience and Nanotechnology, 2017. [3]
Sources
- 1. A 2-phenylfuro[2,3-b]quinoxaline-triphenylamine-based emitter: photophysical properties and application in TADF-sensitized fluorescence OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photophysical properties and OLED performance of light-emitting platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
The 4-Chloroquinoline Scaffold: A Technical Guide to Biological Activity, Synthesis, and Evaluation
Executive Summary
In the landscape of medicinal chemistry, the quinoline nucleus stands as a highly privileged scaffold. Specifically, 4-chloroquinoline and its functionalized intermediates serve as the critical synthetic linchpins for generating 4-aminoquinolines—a class of molecules with profound antimalarial, anticancer, and antimicrobial properties[1][2]. This technical guide synthesizes current literature, elucidates the mechanistic pathways of these derivatives, and provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.
By understanding the causality behind both the chemical reactivity of the 4-chloroquinoline core and the biological assays used to screen its derivatives, researchers can rationally design more potent, target-specific therapeutics.
Chemical Reactivity & Synthesis Protocols
The utility of 4-chloroquinoline stems from its unique electronic distribution. The electronegative heterocyclic nitrogen withdraws electron density from the conjugated ring system, highly activating the C-4 position toward Nucleophilic Aromatic Substitution (S_NAr) [2]. This allows for the facile introduction of various aliphatic and aromatic amines, forming the biologically active 4-aminoquinoline pharmacophore.
Experimental Protocol 1: Synthesis of 4-Aminoquinolines via S_NAr
Purpose: To convert 4-chloroquinoline intermediates into biologically active 4-aminoquinolines.
Causality & Rationale: The S_NAr reaction requires overcoming a significant activation energy barrier to disrupt aromaticity and form the intermediate Meisenheimer complex. We utilize N,N-Dimethylformamide (DMF) as a solvent because its polar aprotic nature stabilizes this charged transition state, while elevated temperatures (or microwave irradiation) provide the necessary kinetic energy[2][3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under inert nitrogen atmosphere, dissolve 1.0 equivalent of the 4-chloroquinoline derivative in anhydrous DMF (0.5 M concentration).
-
Reagent Addition: Add 1.2 to 1.5 equivalents of the desired primary or secondary amine. For less nucleophilic anilines, add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to act as an acid scavenger.
-
Reaction Execution: Heat the mixture to 120°C for 12–24 hours[2]. Self-Validation Step: Monitor the reaction via TLC (EtOAc/Hexane) or LC-MS. The disappearance of the highly non-polar 4-chloroquinoline spot confirms the conversion to the more polar 4-aminoquinoline.
-
Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. If the product precipitates, collect it via vacuum filtration. If it remains in solution, extract 3x with ethyl acetate.
-
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography or recrystallization.
Workflow of 4-chloroquinoline derivatization and biological screening.
Biological Activity Profiles & Mechanistic Pathways
Antimalarial Efficacy
Derivatives of 4-chloroquinoline, such as chloroquine and amodiaquine, are foundational to antimalarial therapy. However, the rise of chloroquine-resistant (CQR) Plasmodium falciparum strains has necessitated the development of novel derivatives, such as 4-N-methylaminoquinolines[4].
Mechanism of Action: During the blood stage of infection, the parasite degrades host hemoglobin in its acidic digestive vacuole, releasing toxic free hematin (Fe(III)PPIX). Normally, the parasite detoxifies this by crystallizing it into inert hemozoin. 4-aminoquinolines accumulate in the acidic vacuole via ion-trapping (due to their basic nitrogen atoms), bind to the hematin dimer, and cap the growing polymer. This inhibits hemozoin crystallization, leading to a lethal buildup of oxidative stress and parasite death[5].
Mechanism of 4-aminoquinoline-induced parasite death via heme detoxification inhibition.
Experimental Protocol 2: In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)
Purpose: To quantify the antiplasmodial IC₅₀ of synthesized derivatives against CQS (3D7) and CQR (K1) strains.
Causality & Rationale: Plasmodium parasites lack the de novo purine synthesis pathway and rely entirely on salvaging host purines for DNA/RNA synthesis. By introducing radiolabeled [³H]-hypoxanthine, we create a self-validating system where radioactive incorporation is directly proportional to parasite viability and proliferation[5].
Step-by-Step Methodology:
-
Culture Preparation: Maintain P. falciparum cultures in human erythrocytes (O+) suspended in RPMI 1640 medium supplemented with 10% human serum under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).
-
Drug Dosing: In a 96-well microtiter plate, perform serial dilutions of the 4-aminoquinoline derivatives. Add parasite culture at 1% parasitemia and 2% hematocrit.
-
Incubation & Labeling: Incubate the plates for 48 hours at 37°C. Add 0.5 µCi of[³H]-hypoxanthine per well and incubate for an additional 24 hours.
-
Harvesting & Quantification: Freeze-thaw the plates to lyse the erythrocytes. Harvest the cellular DNA/RNA onto glass fiber filters using a cell harvester. Measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate IC₅₀ values using non-linear regression analysis comparing the CPM of treated wells against untreated controls.
Anticancer Potential
Recent structure-activity relationship (SAR) studies have repositioned quinoline derivatives as potent anticancer agents. Modifications at the C-4 and C-7 positions yield compounds capable of intercalating with DNA, inducing apoptosis, and acting as potent kinase inhibitors (e.g., CSF-1R, RIPK2, and EGFR)[1][3][6][7]. For instance, compounds with planar structures and extended conjugation systems exhibit superior DNA intercalation, while specific halogenation (e.g., 7-chloro or 7-trifluoromethyl) enhances lipophilicity and target binding[1][6].
Experimental Protocol 3: Anticancer Cytotoxicity Screening (SRB Assay)
Purpose: To determine the antiproliferative activity of quinoline derivatives against human cancer cell lines (e.g., MCF-7, MDA-MB-231).
Causality & Rationale: While the MTT assay is common, it relies on mitochondrial metabolic activity, which can fluctuate independently of cell number due to drug-induced metabolic shifts. The Sulforhodamine B (SRB) assay is chosen here because SRB dye binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions. This provides a highly linear, metabolism-independent quantification of total cellular protein mass, ensuring robust and reproducible cytotoxicity data[6].
Step-by-Step Methodology:
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow attachment.
-
Treatment: Treat cells with varying concentrations of the quinoline derivatives (0.1 nM to 100 µM) and incubate for 48–72 hours.
-
Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to fix the cells in situ. Incubate at 4°C for 1 hour. Wash plates 5x with tap water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.
-
Washing & Solubilization: Wash the plates 4x with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the protein-bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well, shaking for 10 minutes.
-
Measurement: Read the optical density (OD) at 515 nm using a microplate reader. Calculate the IC₅₀ based on the percentage of control cell growth.
Quantitative Data Summary
The biological efficacy of 4-chloroquinoline derivatives is highly dependent on the nature of the substituents. The following table summarizes the quantitative biological activities of several key derivatives cited in recent literature:
| Compound / Derivative Class | Target / Cell Line | Assay Type | Biological Activity (IC₅₀) | Mechanism / Notes | Reference |
| Compound 7k (CSF-1R Inhibitor) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 11 nM | Potent CSF-1R kinase inhibition | [1] |
| Compound 9a (4-N-methylamino) | P. falciparum (3D7 & K1) | [³H]-Hypoxanthine | < 0.5 µM | Overcomes chloroquine resistance | [4] |
| Compound 1 (Quinolinyl thiourea) | P. falciparum (CQR strain) | [³H]-Hypoxanthine | 1.2 µM | Selective parasite targeting | [5] |
| Compounds 37-40 (7-CF₃/Cl subs) | MCF-7 (Breast Cancer) | SRB Assay | 2-3x more potent than Doxorubicin | Antiproliferative / Apoptosis | [6] |
| Compound 1a (Diethylamine side chain) | P. falciparum | [³H]-Hypoxanthine | 2.2 µM | Dialkylamino groups enhance efficacy | [5] |
Conclusion & Future Perspectives
The 4-chloroquinoline intermediate remains a cornerstone in medicinal chemistry. As demonstrated, its predictable S_NAr reactivity allows for the rapid generation of diverse libraries of 4-aminoquinolines. By strictly controlling experimental variables and utilizing self-validating biological assays (like the SRB and [³H]-hypoxanthine assays), researchers can accurately map the structure-activity relationships of these molecules. Future drug development should focus on hybridizing the 4-aminoquinoline core with other pharmacophores (e.g., benzoxaboroles or specific kinase-targeting moieties) to overcome emerging drug resistance in both oncology and infectious diseases.
References
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Oriental Journal of Chemistry URL
- PMC (RSC Advances)
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2)
- Comprehensive review on current developments of quinoline-based anticancer agents Arab Journal of Chemistry URL
- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)
- 4-Aminoquinoline: a comprehensive review of synthetic strategies Frontiers URL
- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite ACS Omega URL
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An In-depth Technical Guide to the Solubility Profile of 2-(4-Bromophenyl)-4-chloroquinoline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility profile of 2-(4-Bromophenyl)-4-chloroquinoline, a critical parameter for its development as a potential therapeutic agent. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines a robust framework for its determination and interpretation. The methodologies described herein are grounded in established principles of physical chemistry and are designed to yield high-fidelity data for researchers, scientists, and drug development professionals.
Introduction: The Significance of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness." It dictates the bioavailability of a compound, influences its formulation strategies, and ultimately impacts its therapeutic efficacy. 2-(4-Bromophenyl)-4-chloroquinoline, a quinoline derivative, belongs to a class of compounds known for a wide range of biological activities. A thorough understanding of its solubility in various organic solvents is paramount for its progression through the drug development pipeline, from initial screening to final dosage form design.
This guide will delve into the predicted solubility of 2-(4-Bromophenyl)-4-chloroquinoline based on its molecular structure, provide a detailed experimental protocol for its quantitative determination, and discuss the theoretical frameworks for analyzing the acquired data.
Predicted Solubility Profile of 2-(4-Bromophenyl)-4-chloroquinoline
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. An analysis of the molecular structure of 2-(4-Bromophenyl)-4-chloroquinoline allows for a qualitative prediction of its solubility in different classes of organic solvents.
The molecule possesses a largely rigid and aromatic quinoline core, a non-polar bromophenyl group, and a polar chloro-substituent. The presence of the nitrogen atom in the quinoline ring offers a site for hydrogen bonding with protic solvents. However, the overall large, non-polar surface area suggests that the compound will exhibit favorable solubility in a range of organic solvents, with limited aqueous solubility.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be moderate due to van der Waals interactions between the aromatic rings of the solute and the solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are likely to be effective at solvating 2-(4-Bromophenyl)-4-chloroquinoline due to dipole-dipole interactions and their ability to disrupt the crystal lattice of the solid compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated. While the nitrogen atom can act as a hydrogen bond acceptor, the bulky nature of the molecule may hinder extensive hydrogen bonding.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[1] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for determining the thermodynamic solubility of 2-(4-Bromophenyl)-4-chloroquinoline.
Detailed Experimental Protocol
Materials and Reagents:
-
2-(4-Bromophenyl)-4-chloroquinoline (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of 2-(4-Bromophenyl)-4-chloroquinoline to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[1]
-
To each vial, add a precise volume of the chosen organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[3]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the concentration of the diluted sample using a pre-validated analytical method.
-
UV-Vis Spectrophotometry: This is a straightforward method for chromophoric compounds like quinoline derivatives. A calibration curve of absorbance versus concentration should be prepared using standard solutions of known concentrations.[4] The absorbance of the sample is then measured at the wavelength of maximum absorbance (λmax).
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is particularly useful for complex matrices or when higher sensitivity is required.[5] A suitable reversed-phase column and a mobile phase should be chosen to achieve good separation and peak shape. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards.
-
-
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
Thermodynamic Analysis of Solubility Data
The influence of temperature on solubility can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[6] By measuring solubility at different temperatures, key thermodynamic parameters such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated.[7] These parameters provide deeper insights into the dissolution process, indicating whether it is endothermic or exothermic and whether it is driven by enthalpy or entropy.[7]
Several thermodynamic models, such as the modified Apelblat and Yaws models, can be used to correlate the experimental solubility data with temperature.[8]
Implications for Drug Development
The solubility profile of 2-(4-Bromophenyl)-4-chloroquinoline will have significant implications for its development:
-
Formulation Development: Solvents in which the compound exhibits high solubility can be considered for liquid formulations or as vehicles for preclinical studies. For solid dosage forms, understanding the solubility in biorelevant media is crucial.[3]
-
Purification: Crystallization is a common method for purifying drug substances. Knowledge of the solubility in different solvents at various temperatures is essential for developing an efficient crystallization process.[7]
-
Preclinical and Clinical Studies: The choice of vehicle for in vivo studies will depend on the solubility and toxicity of the solvent. Poor solubility can lead to erratic absorption and low bioavailability.
Conclusion
References
-
Tripathi, D. et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Available at: [Link]
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Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. Available at: [Link]
-
Gomez-Bombarelli, R. et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]
-
SlidePlayer (n.d.). Solubility experimental methods. Available at: [Link]
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Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available at: [Link]
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Al-Ghanim, A. M. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Available at: [Link]
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Kumar, R. et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11487-11504. Available at: [Link]
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Wang, Y. et al. (2021). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. Journal of Chemical & Engineering Data, 66(4), 1729-1738. Available at: [Link]
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El-Ragehy, N. A. et al. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Journal of the Brazilian Chemical Society, 17(8). Available at: [Link]
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Lund University Publications (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
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Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
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Chen, J. et al. (2017). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 15(4), 868-872. Available at: [Link]
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Suo, H. et al. (2022). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. The Journal of Chemical Thermodynamics, 167, 106720. Available at: [Link]
-
PubChem (2025). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. Available at: [Link]
-
IOP Conference Series: Earth and Environmental Science (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available at: [Link]
-
El-Sayed, N. N. E. et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. Available at: [Link]
-
PubChemLite (2026). 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid (C16H9BrClNO2). Available at: [Link]
-
LookChem (n.d.). 2-(4-Bromophenyl)quinoline. Available at: [Link]
-
El-Sayed, N. N. E. et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. PMC. Available at: [Link]
-
Macchi, E. et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 194, 762-773. Available at: [Link]
-
El-Sayed, N. N. E. et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. ResearchGate. Available at: [Link]
-
Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Minceva, M. et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]
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- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis Protocol for 2-(4-Bromophenyl)-4-chloroquinoline using POCl₃
Introduction & Mechanistic Rationale
The 4-chloroquinoline scaffold is a highly privileged pharmacophore and a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and advanced materials. The conversion of 2-(4-bromophenyl)quinolin-4(1H)-one to 2-(4-bromophenyl)-4-chloroquinoline is classically achieved via deoxygenative chlorination utilizing phosphorus oxychloride (POCl₃). POCl₃ acts as a robust, bifunctional reagent—serving simultaneously as a dehydrating and chlorinating agent [1].
Expertise & Causality in the Mechanism: The reaction relies on the tautomeric equilibrium of the starting quinolone. While the keto form (quinolin-4(1H)-one) predominates under ambient conditions, elevated temperatures in the presence of POCl₃ drive the equilibrium toward the enol form (4-hydroxyquinoline). The nucleophilic enol oxygen attacks the highly electrophilic phosphorus atom of POCl₃, eliminating a chloride ion and forming a reactive phosphorodichloridate intermediate. This transforms the C4 hydroxyl into an excellent leaving group. Subsequently, the liberated chloride ion executes a nucleophilic aromatic substitution (SₙAr) at the C4 position, displacing the phosphorodichloridate group to yield the target 4-chloroquinoline.
Mechanistic pathway of POCl₃-mediated deoxygenative chlorination of quinolin-4(1H)-one.
Reagents and Equipment
-
Starting Material: 2-(4-Bromophenyl)quinolin-4(1H)-one (1.0 equiv)
-
Reagent: Phosphorus oxychloride (POCl₃) (3.0 – 10.0 equiv)
-
Solvents: Anhydrous 1,4-dioxane (optional co-solvent) [2], Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Quenching/Neutralization: Crushed ice, Potassium carbonate (K₂CO₃) or Ammonium hydroxide (NH₄OH)
-
Equipment: Dry round-bottom flask, reflux condenser, magnetic stirrer, addition funnel, pH paper, TLC plates (Silica gel 60 F254).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , ensuring that analytical checkpoints confirm the success of each phase before proceeding.
Step 1: Reaction Setup
-
Ensure all glassware is oven-dried. POCl₃ is highly moisture-sensitive and will aggressively hydrolyze in the presence of water, reducing the effective concentration of the reagent and generating hazardous HCl gas.
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)quinolin-4(1H)-one (1.0 equiv).
-
Choice of Conditions:
-
Neat Method: Slowly add POCl₃ (10.0 equiv). The excess POCl₃ acts as the solvent, maintaining a fluid reaction mixture and driving the equilibrium.
-
Co-solvent Method: Add anhydrous 1,4-dioxane (5 mL per mmol of substrate) followed by POCl₃ (3.0 equiv). This is preferred for scale-ups to minimize the volume of hazardous POCl₃ required [2].
-
Step 2: Reflux and Reaction Monitoring
-
Attach a reflux condenser and heat the mixture to 100–120 °C under an inert atmosphere (N₂ or Ar) for 2 to 4 hours .
-
Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (Eluent: Hexanes/EtOAc 3:1). The starting material is highly polar and strongly fluorescent under 254 nm UV. The reaction is deemed complete when the baseline starting material spot disappears, replaced by a significantly less polar, UV-active product spot (R_f ~ 0.6).
Step 3: Quenching (Critical Safety Step)
-
Remove the flask from heat and allow it to cool to room temperature.
-
Causality for Ice Quench: Transfer the reaction mixture dropwise into a vigorously stirred beaker of crushed ice. POCl₃ reacts violently with water in a highly exothermic process (
). Dropping the mixture onto ice controls the exotherm, preventing the degradation of the product and avoiding dangerous splattering.
Step 4: Neutralization
-
Stir the ice-quenched mixture for 15 minutes. At this stage, the pH is highly acidic (< 1).
-
Causality for Neutralization: The basic nitrogen of the quinoline ring is protonated by the generated HCl, rendering the target molecule water-soluble. To extract the product into an organic solvent, the free base must be regenerated.
-
Slowly add a saturated aqueous solution of K₂CO₃ (or dropwise NH₄OH) until the aqueous layer reaches pH 7–8 .
-
Self-Validation: The neutralization is successful when a thick, off-white to pale yellow precipitate forms in the aqueous mixture, indicating the regeneration of the hydrophobic free base.
Step 5: Extraction and Purification
-
Extract the neutralized aqueous layer with DCM (3 × 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography or recrystallization from ethanol to yield pure 2-(4-bromophenyl)-4-chloroquinoline.
Step-by-step experimental workflow for the synthesis and isolation of 4-chloroquinoline.
Quantitative Data Presentation: Reaction Optimization
The table below summarizes the causality behind solvent and temperature choices, demonstrating how optimizing the POCl₃ equivalents and thermal conditions impacts the final yield.
| Entry | Solvent | POCl₃ (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Neat | 10.0 | 120 | 2 | 88% | Optimal yield; excess POCl₃ acts as a solvent ensuring complete conversion. |
| 2 | 1,4-Dioxane | 3.0 | 100 | 4 | 82% | Good yield; safer for scale-up due to reduced POCl₃ volume [2]. |
| 3 | Toluene | 3.0 | 110 | 4 | 79% | Viable alternative non-polar solvent; slightly longer reaction time required. |
| 4 | Neat | 10.0 | 80 | 6 | 55% | Suboptimal temperature; SₙAr displacement of the intermediate is kinetically hindered. |
References
-
Title: A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19) Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]
-
Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: Bioorganic & Medicinal Chemistry (National Institutes of Health / PMC) URL: [Link]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-(4-Bromophenyl)-4-chloroquinoline
Abstract
This application note details the theoretical framework and validated protocols for the regioselective nucleophilic aromatic substitution (SNAr) of 2-(4-Bromophenyl)-4-chloroquinoline. By exploiting the differential electrophilicity between the activated quinoline C4 position and the unactivated aryl bromide, researchers can efficiently synthesize highly functionalized 4-aminoquinoline scaffolds. These protocols emphasize mechanistic causality, reaction optimization, and self-validating purification steps.
Mechanistic Rationale & Regioselectivity
The 4-aminoquinoline core is a highly privileged motif in medicinal chemistry, particularly in the development of antimalarial, antimicrobial, and antineoplastic agents[1]. The synthesis of these derivatives relies heavily on the SNAr reaction, coupling a 4-chloroquinoline derivative with a primary or secondary amine[2].
In the substrate 2-(4-Bromophenyl)-4-chloroquinoline , there are two potential sites for nucleophilic substitution: the C4-chloride and the 4'-bromide. However, the reaction is highly regioselective. The quinoline nitrogen exerts a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the heterocycle and activating the C4 position for nucleophilic attack[2].
The reaction proceeds via a classic addition-elimination mechanism[3]:
-
Addition: The amine nucleophile attacks the electron-deficient C4 carbon, disrupting aromaticity and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[3][4].
-
Elimination: The chloride ion, acting as an excellent leaving group, is expelled, driving the rearomatization of the quinoline ring to yield the stable 4-aminoquinoline product[5].
Crucially, the 4-bromophenyl group at the C2 position lacks the necessary ortho/para electron-withdrawing groups required to stabilize a Meisenheimer intermediate[6]. Consequently, the C-Br bond remains entirely inert under standard SNAr conditions[7]. This regioselectivity is highly advantageous, as it leaves the aryl bromide intact as a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Caption: Addition-elimination mechanism for the SNAr reaction at the quinoline C4 position.
Experimental Design & Causality
To achieve optimal yields and suppress side reactions (such as hydrolysis to the corresponding 4-hydroxyquinoline), several reaction parameters must be tightly controlled[2]:
-
Solvent Selection: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF) are strictly required[2][4]. These solvents possess high boiling points compatible with the required thermal activation and effectively stabilize the polar transition state of the Meisenheimer adduct without hydrogen-bonding to the nucleophile[8].
-
Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl). If unneutralized, this acid will protonate the incoming amine nucleophile, rendering it inactive[2]. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA/Hünig's base) or an inorganic base like K2CO3 is utilized to scavenge the acid[4].
-
Nucleophile Reactivity & Catalysis: Aliphatic amines (e.g., morpholine, piperidine) are highly nucleophilic and react smoothly under basic conditions[4]. Conversely, anilines are weakly basic and less nucleophilic[2]. For aniline derivatives, basic conditions often fail; instead, the addition of a catalytic Brønsted acid (e.g., dilute HCl) is recommended to protonate the quinoline nitrogen, further increasing the electrophilicity of the C4 position[2][5].
-
Thermal vs. Microwave Activation: Conventional heating requires temperatures of 120–150 °C for 12–24 hours[2]. Microwave irradiation at 140–180 °C can drastically accelerate the reaction, achieving full conversion in 20–30 minutes while minimizing thermal degradation byproducts[5].
Quantitative Data Summary
The following table summarizes the expected outcomes based on the modulation of reaction parameters during the amination of 4-chloroquinolines[2][4][5].
| Nucleophile Type | Catalyst / Base | Solvent | Temp / Time | Expected Yield | Mechanistic Note |
| Aliphatic (Secondary) | DIPEA (2.0 eq) | DMF / NMP | 120 °C / 12 h | >85% | Smooth addition-elimination; no quaternary salts formed[4]. |
| Aliphatic (Primary) | K2CO3 (2.0 eq) | NMP | 130 °C / 16 h | 75-85% | Base prevents nucleophile protonation[2]. |
| Aniline (Aromatic) | Catalytic HCl | Ethanol / NMP | 150 °C / 24 h | 60-70% | Acid activates the quinoline core; base is counterproductive[2][5]. |
| Aliphatic (Secondary) | DIPEA (2.0 eq) | DMSO | 150 °C / 20 min | >90% | Microwave irradiation accelerates Meisenheimer formation[5]. |
Validated Experimental Protocol: Synthesis of 4-Aminoquinolines
The following protocol is a self-validating system designed for the coupling of 2-(4-Bromophenyl)-4-chloroquinoline with an aliphatic amine. It includes built-in troubleshooting steps to address common purification bottlenecks, such as the removal of excess high-boiling amines[2].
Caption: Experimental workflow for regioselective SNAr synthesis of 4-aminoquinolines.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-(4-Bromophenyl)-4-chloroquinoline in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.2 M[2].
-
Reagent Addition: Add 1.5 to 2.0 equivalents of the desired aliphatic amine nucleophile. Subsequently, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[4].
-
Scientific Insight: An excess of amine drives the equilibrium forward. DIPEA is chosen over triethylamine due to its higher boiling point and greater steric hindrance, which prevents it from acting as a competing nucleophile.
-
-
Thermal Activation: Purge the flask with inert gas (nitrogen or argon). Heat the reaction mixture to 130 °C using an oil bath or heating block[2]. Stir vigorously for 12 to 16 hours.
-
Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the highly UV-active starting material indicates complete conversion.
-
Aqueous Quench & Extraction: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with a large volume of water (at least 5 times the volume of NMP) to precipitate the product or force it into the organic phase. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Acid Wash (Self-Validating Purification): Combine the organic layers. Wash the organic phase with a dilute aqueous solution of 1M HCl.
-
Scientific Insight: High-boiling amines (like morpholine or piperidine) co-elute with the product and are notoriously difficult to remove via evaporation. The acidic wash protonates the excess aliphatic amine, rendering it highly water-soluble and partitioning it into the aqueous waste, while the less basic 4-aminoquinoline product remains in the organic layer[2].
-
-
Final Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a Dichloromethane/Methanol gradient) to afford the pure 2-(4-Bromophenyl)-4-aminoquinoline derivative[7].
References
- Benchchem. Technical Support Center: Optimization of 4-Aminoquinoline Synthesis.
- Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies (March 31 2025).
- Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies (April 01 2025).
- Scribd. Aromatic Nucleophilic Substitution.
- ResearchGate. Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.
- MDPI. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles.
- Heteroletters. A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE.
- Google Patents. EP0168812A1 - 4-Amino-2-phenylchinoline, Verfahren und Zwischenprodukte zu deren Herstellung sowie diese enthaltende Arzneimittel.
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. heteroletters.org [heteroletters.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. scribd.com [scribd.com]
- 7. EP0168812A1 - 4-Amino-2-phenylchinoline, Verfahren und Zwischenprodukte zu deren Herstellung sowie diese enthaltende Arzneimittel - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
High-Precision Chemoselective Coupling of 2-(4-Bromophenyl)-4-chloroquinoline
This Application Note and Protocol guide is designed for researchers utilizing the 2-(4-Bromophenyl)-4-chloroquinoline scaffold. It addresses the specific chemoselectivity challenges inherent to this bis-electrophile, providing robust, evidence-based methods for sequential and selective functionalization.
Application Note & Protocol Series: AN-QZN-2025
Executive Summary & Strategic Analysis
The scaffold 2-(4-Bromophenyl)-4-chloroquinoline presents a classic yet nuanced problem in transition-metal catalysis: distinguishing between two distinct electrophilic sites.
-
Site A (Phenyl-Br): A standard aryl bromide located on the C2-phenyl ring.
-
Site B (Quinoline C4-Cl): An activated heteroaryl chloride. The electron-deficient nature of the quinoline ring (specifically the C=N bond) activates the C4 position toward oxidative addition, giving it "pseudo-halide" character often exceeding that of standard aryl chlorides.
The Reactivity Hierarchy:
Under standard Palladium(0) conditions, the reactivity order for this specific scaffold is:
While the C4-chloro position is activated, the bond dissociation energy (BDE) of the C-Br bond (approx. 81 kcal/mol) is sufficiently lower than the C-Cl bond (approx. 96 kcal/mol) to allow for high chemoselectivity. However, "hot" ligands (e.g., bulky alkylphosphines like XPhos or
This guide details protocols to:
-
Selectively couple the Phenyl-Br site while preserving the C4-Cl handle.
-
Sequentially functionalize the C4-Cl site in a second step.
-
Avoid common pitfalls , such as C4-hydrolysis to the quinolone.
Mechanistic Pathway & Decision Logic
The following decision tree illustrates the kinetic pathways. Note that "Condition Set A" targets the kinetically favored Br-insertion, while "Condition Set B" overcomes the higher barrier for Cl-insertion.
Figure 1: Kinetic pathway for the competitive coupling of Br vs. Cl sites. Blue path represents the target for Protocol 1.
Experimental Protocols
Protocol 1: Site-Selective Suzuki Coupling at the Phenyl-Br
Objective: Couple an aryl boronic acid to the phenyl ring without disturbing the C4-chloro group. Key Driver: Use of a "mild" catalytic system (Pd(PPh3)4) that is active enough for Ar-Br but sluggish for Heteroaryl-Cl.
Materials
-
Substrate: 2-(4-Bromophenyl)-4-chloroquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)
-
Base: Sodium Carbonate (
) (2.0 M aqueous solution, 2.5 equiv) -
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
-
Atmosphere: Argon or Nitrogen (Strictly deoxygenated)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask or Schlenk tube. Cool under Argon flow.
-
Charging: Add Substrate (1.0 mmol), Boronic Acid (1.1 mmol), and Pd(PPh3)4 (0.03-0.05 mmol).
-
Note: Add the catalyst last if using a glovebox is not possible, and ensure rapid purging.
-
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.
-
Base Activation: Add degassed 2.0 M
(1.25 mL) via syringe. -
Reaction: Heat the mixture to 70–80 °C .
-
Critical Control Point: Do NOT exceed 90 °C. Higher temperatures increase the rate of oxidative addition at the C4-Cl site and promote hydrolysis of the C4-Cl to the quinolone (a dead-end byproduct).
-
-
Monitoring: Monitor by TLC or LC-MS every 2 hours. The starting material (Br) should disappear, leaving the mono-coupled product.
-
Target Time: 4–8 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc). The C4-Cl product is usually less polar than the bis-coupled byproduct.
Protocol 2: Sequential Functionalization of C4-Cl
Objective: Functionalize the C4-position (e.g., C-C or C-N bond formation) after the Br-site has been reacted. Key Driver: Use of an electron-rich, bulky ligand (e.g., XPhos, SPhos, or Buchwald Precatalysts) to activate the C4-Cl bond.
Materials
-
Substrate: Product from Protocol 1 (1.0 equiv)
-
Nucleophile: Boronic acid (Suzuki) or Amine (Buchwald-Hartwig)
-
Catalyst System:
-
Base:
(3.0 equiv) for Suzuki; or for Amination. -
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure (C4-Suzuki Example)
-
Charging: Combine Protocol 1 Product (1.0 equiv), Boronic Acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G2 (3 mol%) in a vial. -
Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 100–110 °C .
-
Note: The C4-Cl bond requires higher energy than the Br bond. The activated quinoline system facilitates this, but "forcing" conditions are often needed compared to Protocol 1.
-
-
Monitoring: Reaction is typically complete in 2–12 hours.
-
Workup: Filter through a Celite pad (to remove Pd black and salts). Concentrate and purify.
Data & Optimization Guide
The following table summarizes expected outcomes based on catalyst choice. This data is synthesized from reactivity trends of 4-chloroquinolines and aryl bromides.[8]
| Entry | Catalyst System | Ligand Type | Temp (°C) | Predicted Outcome | Application |
| 1 | Pd(PPh3)4 | Arylphosphine (Mild) | 70-80 | >95% Site A (Br) | Protocol 1 (Recommended) |
| 2 | Pd(dppf)Cl2 | Bidentate (Robust) | 80 | ~85% Site A / 15% Bis | Good alternative if PPh3 fails |
| 3 | Pd(OAc)2 / XPhos | Alkylphosphine (Hot) | 80 | Mixture (Site A + Bis) | Avoid for selectivity |
| 4 | Pd(OAc)2 / XPhos | Alkylphosphine (Hot) | 110 | >90% Bis-Coupled | One-pot Bis-arylation |
| 5 | Pd2(dba)3 / P(tBu)3 | Bulky Alkyl (Hot) | RT-60 | Mixture | Poor control |
Troubleshooting Common Issues
Issue 1: Hydrolysis of C4-Cl (Formation of Quinolone)
-
Symptom:[3][5][8][9][10][11][12] Appearance of a highly polar spot on TLC; LC-MS shows mass M-Cl+OH (M+17 relative to substrate mass change).
-
Cause: Water in the solvent at high temperatures, especially with carbonate bases.
-
Solution: Switch to anhydrous conditions using
(suspended in dioxane) or reduce water ratio. Ensure temperature does not exceed 85°C during Protocol 1.
Issue 2: Poor Conversion of C4-Cl in Step 2
-
Cause: The quinoline nitrogen can coordinate to Pd, poisoning the catalyst.
-
Solution: Use a precatalyst (like XPhos Pd G2 or G3) that activates quickly. Increase temperature to 110°C.
Issue 3: Loss of Selectivity (Bis-coupling in Step 1)
-
Cause: Reaction temperature too high or ligand too active.
-
Solution: Lower temperature to 60°C. Reduce catalyst loading to 1 mol%. Ensure Boronic acid is added slowly (syringe pump) to keep concentration low relative to the dibromide.
References
-
Reactivity of Heteroaryl Halides:Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science (RSC)
-
URL:[Link]
-
Quinoline Scaffold Reactivity:Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline.
- Source: Canadian Journal of Chemistry
-
URL:[Link]
- General Reactivity Trends:Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
-
Mechanistic Insight:Oxidative Addition of Aryl Bromides vs Chlorides.
- Source: Journal of the American Chemical Society
-
URL:[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Oxidative addition of aryl halides to iridium(I) complexes. A new arylation reagent [academia.edu]
Application Note: Precision Buchwald-Hartwig Amination of 2-(4-Bromophenyl)-4-chloroquinoline
Executive Summary
The functionalization of 2-(4-bromophenyl)-4-chloroquinoline presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains two distinct electrophilic sites:
-
C4-Chloro (Quinoline): An electron-deficient heteroaryl chloride activated by the quinoline nitrogen (
active). -
C4'-Bromo (Phenyl): A standard aryl bromide (Pd-oxidative addition active).
While the 4-chloro position is highly susceptible to nucleophilic aromatic substitution (
This guide details a protocol optimized for C4'-Bromo selective amination , preserving the C4-Chloro handle for subsequent diversification.
Strategic Analysis: The Chemoselectivity Paradox
To achieve high yields, one must understand the competing reactivity profiles.
| Feature | C4-Cl (Quinoline) | C4'-Br (Phenyl) |
| Electronic Nature | Neutral / Weakly deactivated | |
| Primary Reactivity | Pd-Catalyzed (Oxidative Addition) | |
| Bond Dissociation Energy | High (~96 kcal/mol) | Moderate (~81 kcal/mol) |
| Pd-Oxidative Addition | Slow (unless specialized ligands used) | Fast (Preferred Site) |
Key Insight: In a Palladium-catalyzed environment, the oxidative addition into the C-Br bond is kinetically favored over the C-Cl bond, provided the catalyst system is not hyper-active toward aryl chlorides. However, the C4-Cl site is prone to background
Decision Tree for Functionalization
The following logic flow dictates the experimental approach:
Caption: Chemoselectivity decision matrix. This protocol focuses on the "Red" path (Method 2).
Detailed Protocol: C4'-Bromo Selective Amination
This protocol utilizes a Pd(0)/XPhos system.[1] XPhos is selected for its bulk, which facilitates the coupling of the aryl bromide while minimizing non-specific oxidative addition into the more sterically hindered C4-chloride.
Materials & Reagents[2][3][4][5][6][7][8][9][10]
-
Substrate: 2-(4-Bromophenyl)-4-chloroquinoline (1.0 equiv)
-
Amine: Morpholine, Aniline, or Piperidine derivatives (1.2 equiv)
-
Catalyst Precursor: Pd(OAc)
(2 mol%) or Pd (dba) (1 mol%) -
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Base: Cs
CO (2.0 equiv) - Preferred over NaOtBu to minimize background at the C4-Cl position. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Step-by-Step Procedure
-
Pre-Complexation (Optional but Recommended):
-
In a glovebox or under Argon, mix Pd(OAc)
(4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in 1 mL of degassed dioxane. Stir at 60°C for 5 minutes until the solution turns from orange to pale yellow/brown (formation of active L-Pd(0) species).
-
-
Reaction Assembly:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add:
-
2-(4-Bromophenyl)-4-chloroquinoline (318 mg, 1.0 mmol)
-
Cs
CO (650 mg, 2.0 mmol)
-
-
Note: If the amine is a solid, add it now.
-
-
Inertion:
-
Evacuate and backfill the vessel with Argon three times.
-
-
Addition:
-
Add the pre-formed catalyst solution via syringe.
-
Add the liquid amine (1.2 mmol) and remaining solvent (total volume 5 mL, ~0.2 M).
-
-
Reaction:
-
Seal the tube and heat to 80°C .
-
Critical Checkpoint: Monitor via TLC or LCMS at 2 hours.
-
Target Mass: [M+H]+ = Product Mass.
-
Side Product: Look for [M-Cl+Amine] mass (indicating
at C4). If observed, lower temp to 60°C.
-
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter through a pad of Celite (eluting with EtOAc).
-
Concentrate in vacuo.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Experimental Workflow Visualization
Caption: Standard experimental workflow for bench-scale amination.
Data & Troubleshooting Guide
Expected Results (Representative)
| Substrate | Amine | Conditions | Yield (%) | Selectivity (Br:Cl) |
| 2-(4-Br-Ph)-4-Cl-quinoline | Morpholine | Pd(OAc)2/XPhos, Cs2CO3, 80°C | 82% | >20:1 |
| 2-(4-Br-Ph)-4-Cl-quinoline | Aniline | Pd2(dba)3/BINAP, NaOtBu, 100°C | 65% | 8:1 |
| 2-(4-Br-Ph)-4-Cl-quinoline | n-Butylamine | Pd(OAc)2/XPhos, NaOtBu, 100°C | 45% | 3:1 (Mix) |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxidative addition is slow due to catalyst deactivation. | Switch to Pd-precatalysts (e.g., XPhos Pd G3) to ensure active Pd(0) enters the cycle immediately. |
| C4-Cl Substitution ( | Temperature too high or base too strong (NaOtBu). | Switch base to K |
| Hydrodehalogenation (Loss of Br/Cl) | Ensure solvent is anhydrous. Switch from isopropanol/alcoholic solvents to Toluene . |
References
-
Ackermann, L., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Beilstein Journal of Organic Chemistry. (Discusses BDE vs. electronic activation in dihalo-systems).
-
BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." (Detailed analysis of C-Br vs C-Cl reactivity in Pd-catalysis).
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[3] (General mechanism and ligand selection for aryl halides).
-
Guram, A. S., et al. "New Catalysts for the Buchwald-Hartwig Amination." Organic Synthesis. (Protocols for using XPhos and bulky phosphines).
-
RSC Advances. "Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives." (Synthesis of the specific starting material scaffold).
Sources
Suzuki-Miyaura coupling conditions for 2-(4-Bromophenyl)-4-chloroquinoline
Application Note: Strategic Functionalization of 2-(4-Bromophenyl)-4-chloroquinoline via Suzuki-Miyaura Coupling
Executive Summary
This guide details the chemoselective Suzuki-Miyaura coupling of 2-(4-bromophenyl)-4-chloroquinoline , a scaffold possessing two distinct electrophilic sites: an unactivated aryl bromide and an activated heteroaryl chloride.
Achieving selectivity on this substrate requires a mechanistic understanding of the oxidative addition (OA) rates. While general trends suggest Ar-Br > Ar-Cl, the C4-position of quinoline is electron-deficient, activating the C-Cl bond. However, under standard palladium(0) conditions, the phenyl-Br bond remains the kinetically favored site for oxidative addition.[1] This guide provides validated protocols for:
-
Site-Selective Coupling: Targeting the phenyl-Br while preserving the C4-Cl.
-
Exhaustive Bis-Coupling: Functionalizing both sites.
-
Sequential Functionalization Strategies: Leveraging the C4-Cl reactivity via alternative mechanisms (SNAr).
Mechanistic Analysis & Chemoselectivity
The substrate presents a competition between two electrophiles. The selectivity is governed by the bond dissociation energy (BDE) versus the electronic activation of the heterocycle.
-
Site A (Phenyl-Br): A standard aryl bromide. Reacts readily with Pd(0) via oxidative addition.[1] BDE ~81 kcal/mol.
-
Site B (C4-Chloroquinoline): A heteroaryl chloride alpha/gamma to nitrogen. The C-Cl bond is stronger (BDE ~96 kcal/mol) but the position is highly electrophilic due to the electron-withdrawing nature of the quinoline nitrogen.
Decision Matrix:
-
Standard Catalysts (e.g., Pd(PPh3)4): Prefer the weaker C-Br bond.[1] Result: Coupling at Site A.
-
Electron-Rich/Bulky Ligands (e.g., SPhos, PCy3): Facilitate oxidative addition into the stronger C-Cl bond.[1] Result: Coupling at Site B (usually after Site A is consumed) or indiscriminate bis-coupling.
Figure 1: Chemoselectivity pathways based on catalyst selection.
Experimental Protocols
Protocol A: Site-Selective Arylation of Phenyl-Br
Objective: Couple an aryl boronic acid to the phenyl ring while leaving the C4-Cl intact for future functionalization.
Reagents & Conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%).[1]
-
Ligand: Triphenylphosphine (PPh3) - Included in catalyst, ensures mild activity.[1]
-
Base: Sodium Carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution).[1]
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).[1]
-
Temperature: 80°C.
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with 2-(4-bromophenyl)-4-chloroquinoline (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed DME (0.2 M concentration relative to substrate).[1]
-
Base Addition: Add degassed 2M Na2CO3 (aq) (2.0 equiv).
-
Reaction: Heat to 80°C with vigorous stirring. Monitor via TLC/LCMS.
-
Checkpoint: Reaction is typically complete in 4–12 hours. The C4-Cl is generally stable under these conditions due to the lack of electron-rich ligands required to activate the C-Cl bond.
-
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Why this works: Pd(PPh3)4 is a "classic" catalyst that struggles to oxidatively add into aryl chlorides (even activated ones) at 80°C, providing a wide kinetic window for selective bromide coupling [1].[1]
Protocol B: Exhaustive Bis-Arylation (or C4-Activation)
Objective: Install aryl groups at both the Phenyl-Br and C4-Cl positions, or functionalize the C4-Cl after the Br has been reacted.
Reagents & Conditions:
-
Pre-catalyst: Pd(OAc)2 (2-5 mol%) or Pd2(dba)3.[1]
-
Ligand: SPhos or XPhos (4-10 mol%).
-
Alternative:Pd-PEPPSI-IPr (highly active NHC precatalyst).
-
-
Base: Potassium Phosphate Tribasic (K3PO4) (3.0–4.0 equiv).[1]
-
Solvent: 1,4-Dioxane / Water (10:1).[1]
-
Temperature: 100–110°C.[2]
Step-by-Step Procedure:
-
Setup: Combine substrate (1.0 equiv), Arylboronic acid (2.5–3.0 equiv for bis-coupling), Pd(OAc)2 (0.05 equiv), and SPhos (0.10 equiv).[1]
-
Solvent/Base: Add 1,4-Dioxane and K3PO4 (solid or 3M aq).[1]
-
Reaction: Heat to 100°C (reflux) under Argon.
-
Monitoring: The Br will react rapidly (<1 hr). The C4-Cl will require longer (6–24 hrs).
-
Note: If the boronic acid is sterically hindered, the C4-coupling may be sluggish. XPhos is recommended for hindered substrates.
-
Why this works: Biarylphosphine ligands like SPhos and XPhos create an electron-rich Pd(0) center that significantly lowers the activation energy for oxidative addition into the C-Cl bond, overcoming the inertness of the chloride [2].
Alternative Strategy: Sequential C4-Functionalization (SNAr)
If the goal is to derivatize the C4 position with a heteroatom (N, O, S) rather than a carbon, do not use Suzuki coupling .[1] The C4-Cl is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Reagent: Primary/Secondary Amine or Alkoxide.
-
Condition: Heat in Ethanol or DMF (no metal catalyst required).[1]
-
Selectivity: This reaction is exclusive to the C4-Cl; the Phenyl-Br will remain untouched.
-
Workflow:
-
Perform SNAr at C4-Cl (Introduction of R-NH2).
-
Perform Suzuki coupling at Phenyl-Br (using Protocol A).
-
Figure 2: Workflow for sequential functionalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion of Br | Catalyst deactivation or impure boronic acid. | Switch to Pd(dppf)Cl2 ; ensure thorough degassing. |
| Premature C4-Cl Coupling | Ligand is too active (e.g., using PCy3 inadvertently).[1] | Stick to PPh3 or dppf .[1] Lower temp to 60°C. |
| Hydrolysis of C4-Cl | Water in solvent reacting with activated Cl.[3] | Use anhydrous DME/Toluene; use anhydrous base (Cs2CO3) or minimize water ratio.[1] |
| Protodeboronation | Unstable boronic acid (e.g., 2-pyridyl).[1] | Use Boronic Ester (Pinacol) or MIDA boronate; add CuCl co-catalyst.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1]
-
Langer, P. et al. (2011).[1] Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4-Dichloroquinoline. Tetrahedron, 67(4), 4640.[1] (Validates reactivity trends of C2 vs C4 vs Ar-Br).
Sources
Application Note & Protocol: Strategic Chlorination of 2-(4-bromophenyl)quinolin-4(1H)-one to Synthesize 2-(4-Bromophenyl)-4-chloroquinoline
Executive Summary & Strategic Importance
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 2-aryl-4-chloroquinolines are premier building blocks, acting as versatile intermediates for the synthesis of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The conversion of a 2-aryl-quinolin-4(1H)-one to its corresponding 4-chloro derivative is a pivotal transformation that unlocks extensive possibilities for further molecular diversification through nucleophilic substitution at the C4 position.
This document provides a comprehensive guide to the synthesis of 2-(4-Bromophenyl)-4-chloroquinoline from 2-(4-bromophenyl)quinolin-4(1H)-one. We will delve into the underlying chemical principles, present a field-proven, step-by-step protocol, and offer expert insights into process optimization and safety.
Foundational Chemical Principles & Reaction Mechanism
The conversion of the C4-hydroxyl group of the quinolinone tautomer to a chlorine atom is a dehydroxyl-chlorination reaction. This transformation is most effectively achieved using phosphorus oxychloride (POCl₃), which serves as both a powerful chlorinating and dehydrating agent.[3]
The Mechanism of Action:
The reaction proceeds through a two-stage mechanism, particularly when catalyzed by a small amount of N,N-dimethylformamide (DMF).[4][5][6]
-
Activation of POCl₃: In the presence of a catalytic amount of DMF, the highly reactive Vilsmeier-Haack reagent, (chloromethylene)dimethylammonium chloride, is formed.[7][8] This electrophilic species is more potent than POCl₃ alone.
-
O-Phosphorylation: The carbonyl oxygen of the 2-(4-bromophenyl)quinolin-4(1H)-one acts as a nucleophile, attacking the electrophilic phosphorus atom of the Vilsmeier-POCl₃ adduct (or POCl₃ directly). This step forms a phosphate ester intermediate, converting the hydroxyl group into an excellent leaving group.[4][5]
-
Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), abundant in the reaction medium, then performs a nucleophilic attack at the C4 position of the quinoline ring.
-
Product Formation: This attack results in the displacement of the phosphate group and the formation of the desired 2-(4-Bromophenyl)-4-chloroquinoline, with the regeneration of the aromatic quinoline system.
The use of excess POCl₃ often serves the dual purpose of being the primary reagent and the reaction solvent, driving the equilibrium towards the product.
Reaction Mechanism Diagram
Caption: Mechanism of POCl₃-mediated chlorination of a quinolinone.
Detailed Experimental Protocol
This protocol has been optimized for reliability and yield. Adherence to safety precautions is paramount.
Materials & Reagents
| Material | Grade | Supplier Recommendation |
| 2-(4-bromophenyl)quinolin-4(1H)-one | >98% Purity | e.g., Sigma-Aldrich, TCI |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | e.g., Sigma-Aldrich, Acros |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Acros Organics |
| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., VWR Chemicals |
| Crushed Ice | - | Prepared from DI water |
MANDATORY Safety Precautions
Phosphorus oxychloride (POCl₃) is extremely hazardous. It is severely corrosive to the skin, eyes, and respiratory tract. It reacts violently with water, releasing heat and toxic gases (HCl).[9][10][11][12][13]
-
Engineering Controls: This entire procedure, especially the handling and quenching of POCl₃, must be performed inside a certified chemical fume hood with sufficient airflow.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
A full-face shield over chemical splash goggles.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Teflon; nitrile is not suitable).[12]
-
A flame-resistant lab coat.
-
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[10][12] Keep a suitable quenching agent (like dry sand or sodium carbonate) nearby for small spills. DO NOT use water to clean up POCl₃ spills. [10]
-
Quenching: The quenching of the reaction mixture with ice is highly exothermic and must be done slowly and cautiously in a large beaker to control the reaction rate and prevent splashing.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100-mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)quinolin-4(1H)-one (e.g., 3.01 g, 10.0 mmol).
-
Place the flask in the fume hood. Carefully add phosphorus oxychloride (POCl₃) (e.g., 25 mL) to the flask. The POCl₃ acts as both the reagent and solvent.[14]
-
Add two drops of anhydrous N,N-dimethylformamide (DMF) to the mixture to catalyze the reaction.[14]
-
Fit the flask with a reflux condenser, and ensure the top of the condenser is protected with a calcium chloride drying tube to prevent atmospheric moisture from entering the system.
-
-
Reaction Execution:
-
Begin stirring the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.[14]
-
Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting material will have a lower Rf than the less polar chloro-product.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
CRITICAL STEP (QUENCHING): In a separate large beaker (e.g., 1-L), prepare a substantial amount of crushed ice (approx. 500 g). Place this beaker in an ice-water bath for additional cooling.
-
Very slowly and carefully, pour the cooled reaction mixture dropwise into the crushed ice with vigorous stirring. This is a highly exothermic process that will release HCl gas. Perform this step at the back of the fume hood.
-
Once the addition is complete, continue stirring for 30 minutes. A precipitate of the crude product should form.
-
Slowly neutralize the acidic slurry by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.[14]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (e.g., 3 x 75 mL).
-
Combine the organic layers, wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common solvent system is ethanol or a mixture of ethyl acetate and heptane.[15]
-
Alternatively, for higher purity, the product can be purified via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Summary of Key Reaction Parameters
| Parameter | Value / Description | Rationale |
| Starting Material | 2-(4-bromophenyl)quinolin-4(1H)-one | The substrate for chlorination. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Serves as both reagent and solvent; powerful dehydroxyl-chlorinating agent.[3] |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic amount) | Forms the Vilsmeier reagent, accelerating the reaction.[14] |
| Temperature | Reflux (approx. 110 °C) | Provides sufficient activation energy for the reaction to proceed efficiently.[14] |
| Reaction Time | 3 - 4 hours | Typically sufficient for complete conversion; monitor by TLC.[14][15] |
| Work-up | Quenching in ice, neutralization with NaHCO₃, extraction. | Safely destroys excess POCl₃ and isolates the neutral organic product.[14][16] |
| Expected Yield | 80 - 92% | Typical yields after purification for this class of transformation.[14][15] |
Workflow Visualization
Caption: Experimental workflow for the synthesis of 2-(4-Bromophenyl)-4-chloroquinoline.
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
-
PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA. cameochemicals.noaa.gov. 9
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. nj.gov. 10
-
Phosphorus(V) oxychloride - PENTA. penta-chemicals.eu. 17
-
Phosphorus Oxychloride | Air Liquide Malaysia. industrial.airliquide.com.my. 12
-
SAFETY DATA SHEET - Spectrum Chemical. spectrumchemical.com. 18
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. 19
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. 7
-
Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. PubMed. 20
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. 21
-
Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Benchchem. 16
-
POCl3 chlorination of 4-quinazolones. PubMed. 4
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. 22
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. PMC. 23
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. 24
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. 25
-
POCl3 chlorination of 4-quinazolones. Semantic Scholar. 5
-
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. 26
-
POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. 6
-
Nucleophilic chlorination with MsCl/DMF: recent applications in the synthesis of pharmaceuticals. ResearchGate. 27
-
The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem. 3
-
Chlorination of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one 12. ResearchGate. 28
-
Trichloroisocynuric Acid/DMF as Efficient Reagent for Chlorodehydration of Alcohols Under Conventional and Ultrasonic Conditions | Request PDF. ResearchGate. 29
-
Dmf role in acid chloride formation. Squarespace. 8
-
Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives | Request PDF. ResearchGate. 30
-
One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Organic Chemistry Portal. 31
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. 32
-
Synthesis of 4-quinolones. Organic Chemistry Portal. 33
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. 1
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. 2
-
A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Organic Syntheses Procedure. 34
-
Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Atlantis Press. 14
-
CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents. 15
-
US3567732A - Process for the preparation of chlorinated quinolines. Google Patents. 35
-
A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles. The Royal Society of Chemistry. 36
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 37
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- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nj.gov [nj.gov]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. my.airliquide.com [my.airliquide.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. atlantis-press.com [atlantis-press.com]
- 15. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues | MDPI [mdpi.com]
- 20. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 25. researchgate.net [researchgate.net]
- 26. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. researchgate.net [researchgate.net]
- 31. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones [organic-chemistry.org]
- 32. mdpi.com [mdpi.com]
- 33. 4-Quinolone synthesis [organic-chemistry.org]
- 34. Organic Syntheses Procedure [orgsyn.org]
- 35. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 36. rsc.org [rsc.org]
- 37. acgpubs.org [acgpubs.org]
Application Note: Accelerated Microwave-Assisted Synthesis of 2-Aryl-4-Chloroquinoline Derivatives
Executive Summary
Quinolines, particularly 2-aryl-4-chloroquinolines, are privileged scaffolds in medicinal chemistry and materials science. They serve as critical intermediates for the development of antimalarials, kinase inhibitors, and phosphorescent transition-metal complexes . Traditional synthetic routes to these derivatives often rely on multi-step procedures with harsh conditions, prolonged reaction times, and suboptimal yields.
The Vilsmeier cyclization of 2'-aminochalcones provides a highly efficient, direct one-pot route to 2-aryl-4-chloroquinolines . However, under conventional conductive heating, this reaction suffers from thermal degradation and extended reaction times. By transitioning to a Microwave-Assisted Organic Synthesis (MAOS) paradigm, researchers can exploit dielectric heating to drastically accelerate reaction kinetics, mitigate byproduct formation, and improve overall yields .
Mechanistic Rationale & Causality
The core of this protocol utilizes the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This combination yields a highly electrophilic chloromethyleniminium ion.
The Causality of Microwave Acceleration: The Vilsmeier intermediate is highly polar. In a microwave field (typically 2.45 GHz), polar molecules continuously attempt to align with the oscillating electromagnetic field. This rapid molecular friction generates intense, localized superheating (dielectric heating). Because the activation energy is supplied directly to the polar intermediates rather than relying on thermal convection through the vessel walls, the intramolecular cyclization and subsequent aromatization occur in minutes rather than hours. This rapid kinetic profile prevents the accumulation of degradation byproducts (tarring), thereby increasing both the yield and the purity of the final 4-chloroquinoline derivative.
Figure 1: Mechanistic pathway of the Vilsmeier cyclization of 2'-aminochalcones.
Comparative Performance Data
To justify the transition from conventional heating to MAOS, the following empirical data summarizes the efficiency gains observed during the synthesis of standard 2-aryl-4-chloroquinoline libraries.
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) |
| Reaction Time | 4 - 8 hours | 5 - 10 minutes |
| Temperature | 100°C (Reflux) | 130°C (Sealed Vessel) |
| Yield (%) | 55 - 70% | 85 - 94% |
| Purity (Crude LC-MS) | ~75% | >90% |
| Energy Consumption | High (Continuous heating) | Low (Short, targeted burst) |
Experimental Protocol: Step-by-Step Methodology
Figure 2: Step-by-step workflow for the microwave-assisted synthesis process.
Materials & Equipment
-
Reagents: 2'-Aminochalcone (1.0 mmol), POCl₃ (3.0 mmol), anhydrous DMF (10 mL).
-
Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) equipped with an IR temperature sensor and 20 mL pressure-rated microwave vials.
Phase 1: Vilsmeier Reagent Formation
-
Purge a 20 mL microwave-safe reaction vial with dry nitrogen to eliminate atmospheric moisture.
-
Add 10 mL of anhydrous DMF and cool the vial to 0°C in an ice bath.
-
Dropwise, add POCl₃ (3.0 mmol) over a period of 2 minutes.
-
Causality Note: The formation of the chloromethyleniminium ion is highly exothermic. Maintaining 0°C prevents the premature thermal degradation of the reagent before the substrate is introduced.
-
-
Stir the mixture for 15 minutes at 0°C until a pale yellow complex forms, indicating successful reagent generation.
Phase 2: Substrate Addition & Microwave Irradiation
-
Add 2'-aminochalcone (1.0 mmol) to the prepared Vilsmeier reagent.
-
Seal the vial immediately with a Teflon-lined crimp cap rated for high pressure (up to 20 bar).
-
Transfer the sealed vial to the microwave synthesizer cavity.
-
Set MW Parameters:
-
Temperature: 130°C
-
Power: 150 W (Dynamic/Variable to maintain target temperature)
-
Hold Time: 10 minutes
-
Cooling: ON (Compressed air cooling post-reaction)
-
-
Initiate the sequence. The system will rapidly heat the polar mixture, driving the cyclization to completion.
Phase 3: Quenching & Workup
-
Allow the vial to cool to room temperature (the synthesizer's automated air cooling will expedite this to <2 minutes).
-
Carefully uncap the vial in a fume hood and pour the reaction mixture slowly over 50 g of crushed ice.
-
Causality Note: Ice is mandatory here. It safely quenches the excess POCl₃, absorbing the heat of the violent exothermic hydrolysis that would otherwise destroy the product.
-
-
Neutralize the highly acidic aqueous mixture to pH 7-8 using saturated aqueous NaHCO₃.
Phase 4: Extraction & Purification
-
Extract the neutralized aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-aryl-4-chloroquinoline.
Self-Validating Quality Control (QC) Checkpoints
-
TLC Monitoring: The starting 2'-aminochalcone (typically bright yellow and highly UV active) must completely disappear. It will be replaced by a new, higher-Rf spot corresponding to the less polar, newly aromatized 2-aryl-4-chloroquinoline.
-
LC-MS Isotope Pattern (Critical): The mass spectrum must exhibit a characteristic 3:1 ratio of the [M+H]⁺ and [M+H+2]⁺ peaks. This isotopic signature is the definitive proof of successful chlorine atom incorporation at the C-4 position.
-
¹H NMR Spectroscopy: The signature α,β-unsaturated alkene doublets of the chalcone starting material (typically seen at ~7.4-7.8 ppm with a coupling constant J = 15.5 Hz) must be entirely absent. A new, sharp singlet around 7.8-8.0 ppm will appear, corresponding to the isolated H-3 proton of the newly formed quinoline ring.
References
-
Title: Spectroscopic, Electrochemical and DFT Studies of Phosphorescent Homoleptic Cyclometalated Iridium(III) Complexes Based on Substituted 4-Fluorophenylvinyl- and 4-Methoxyphenylvinylquinolines Source: Molecules (MDPI) URL: [Link]
-
Title: The Vilsmeier cyclization of 2'-azido and 2'-aminochalcones—A mild one pot synthesis of 2-aryl-4-chloroquinoline and its N-formyl-1,2-dihydro derivatives Source: Tetrahedron URL: [Link]
-
Title: Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid Source: Molecules (via PubMed Central) URL: [Link]
Orthogonal Derivatization of 2-(4-Bromophenyl)-4-chloroquinoline: A Strategic Protocol for High-Throughput Library Generation
Executive Summary
The generation of structurally diverse heterocyclic libraries is a cornerstone of modern drug discovery. The dihalogenated scaffold 2-(4-bromophenyl)-4-chloroquinoline offers an exceptional platform for combinatorial synthesis due to its orthogonal reactivity profile. By exploiting the distinct electronic environments of the C-4 chloride and the C-4' bromide, researchers can sequentially install diverse nucleophiles and aryl/heteroaryl groups without the need for intermediate protecting groups. This application note details a robust, self-validating two-step protocol designed for high-throughput library generation.
Mechanistic Rationale & Chemoselectivity
Successful library generation relies on predictable, high-yielding reactions with strict chemoselectivity. The 2-(4-bromophenyl)-4-chloroquinoline scaffold presents two potential sites for functionalization, but their reactivity is governed by fundamentally different mechanisms:
-
Nucleophilic Aromatic Substitution (SNAr) at C-4: The quinoline nitrogen acts as a powerful electron sink, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the heterocycle. This activates the C-4 position toward nucleophilic attack. When an amine or alkoxide is introduced, it forms a stabilized Meisenheimer complex at C-4, followed by the rapid expulsion of the chloride ion[1]. Because the 4'-bromo group resides on an unactivated phenyl ring, it is completely inert to SNAr conditions, ensuring 100% regioselectivity during the first derivatization step.
-
Pd-Catalyzed Cross-Coupling at C-4': While both aryl chlorides and aryl bromides can undergo palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into a C(sp2)–Br bond is kinetically much faster than into a C(sp2)–Cl bond[2]. However, the highly activated nature of the C-4 chloro group can lead to competing insertions if cross-coupling is attempted first.
-
The "SNAr-First" Causality: To create a foolproof, self-validating system, we mandate the SNAr reaction as Step 1[3]. Once the strongly electron-withdrawing chloro group is replaced by an electron-donating nucleophile (e.g., an amino or alkoxy group), the quinoline core becomes electron-rich. This electronic shift completely shuts down any further SNAr reactivity and deactivates the C-4 position toward oxidative addition. Consequently, the remaining 4'-bromo group is perfectly primed for a chemoselective Suzuki-Miyaura or Buchwald-Hartwig coupling in Step 2.
Visualization of the Orthogonal Functionalization Workflow
Workflow for the orthogonal derivatization of 2-(4-Bromophenyl)-4-chloroquinoline.
Experimental Protocols
Protocol A: Library Generation Step 1 – SNAr Amination at C-4 Objective: Regioselective displacement of the C-4 chloride. Self-Validation Check: The reaction is monitored by LC-MS. The product mass will reflect the loss of Cl (isotopic pattern change from a 3:1 to a 1:1 Br isotope ratio) and the addition of the nucleophile.
-
Preparation: In a 10 mL microwave vial, dissolve 2-(4-bromophenyl)-4-chloroquinoline (1.0 equiv, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).
-
Reagent Addition: Add the desired primary or secondary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 30 minutes (or utilize conventional heating at 100 °C for 4–6 hours).
-
Workup: Cool to room temperature and pour the mixture into rapidly stirring ice water (15 mL). The product typically precipitates as a solid.
-
Isolation: Filter the precipitate, wash with cold water (3 x 5 mL), and dry under high vacuum. If the product does not precipitate, extract with EtOAc (3 x 10 mL), wash the organic layer with brine, dry over Na2SO4, and concentrate.
Protocol B: Library Generation Step 2 – Suzuki-Miyaura Coupling at C-4' Objective: Pd-catalyzed C–C bond formation at the 4'-bromo position. Self-Validation Check: Complete consumption of the brominated intermediate. The final LC-MS will show the disappearance of the characteristic bromine isotopic doublet.
-
Preparation: To a reaction tube, add the C-4 substituted intermediate from Protocol A (1.0 equiv, 0.2 mmol), the appropriate aryl/heteroaryl boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 2.5 mL). Purge the tube with nitrogen for 5 minutes.
-
Reaction: Seal the tube and heat at 90 °C for 12 hours.
-
Workup & Purification: Cool the mixture, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via preparative HPLC to yield the final library compound.
Data Presentation: Reaction Scope and Typical Yields
To guide library design, the following table summarizes typical conditions and expected yields for various nucleophile and boronic acid pairings based on this orthogonal strategy.
| Step 1 Nucleophile (SNAr) | Step 2 Boronic Acid (Suzuki) | Step 1 Yield (%) | Step 2 Yield (%) | Overall Purity (LC-MS) |
| Morpholine (Secondary Amine) | Phenylboronic acid | 88% | 92% | >95% |
| Benzylamine (Primary Amine) | 4-Methoxyphenylboronic acid | 85% | 89% | >95% |
| Phenol (requires K2CO3 base) | 3-Pyridinylboronic acid | 78% | 81% | >92% |
| N-Methylpiperazine | 2-Fluorophenylboronic acid | 91% | 85% | >95% |
| Sodium methoxide (Alkoxide) | Thiophen-2-ylboronic acid | 82% | 88% | >94% |
References
-
[1] Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. 1
-
[2] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC. NIH.gov.2
-
[3] Identification of 4‐Phenoxyquinoline Based Inhibitors for L1196M Mutant of Anaplastic Lymphoma Kinase by Structure. IBS Publications Repository. 3
Sources
Troubleshooting & Optimization
Improving reaction yields for 2-(4-Bromophenyl)-4-chloroquinoline synthesis
Topic: Optimization & Troubleshooting Guide for Ticket #4-Cl-Q-Yield Assigned Specialist: Senior Application Scientist Status: Open Audience: Organic Chemists, Process Development Scientists
Executive Summary & Core Chemistry
User Issue: "I am synthesizing 2-(4-bromophenyl)-4-chloroquinoline but my yields are inconsistent (30-45%). The chlorination step turns into a black tar, or I recover starting material."
Expert Analysis: The synthesis of 2-aryl-4-chloroquinolines typically proceeds via two distinct phases: the construction of the quinolone core (Ring Closure) and the subsequent deoxy-chlorination (Functionalization).
For the specific target 2-(4-bromophenyl)-4-chloroquinoline , the presence of the 4-bromophenyl group introduces steric and electronic factors that distinguish it from simple methyl-quinolines. The low yield is likely driven by incomplete enamine cyclization (Phase 1) or uncontrolled phosphorylation/dimerization during the POCl
This guide deconstructs the workflow into self-validating protocols.
Phase 1: The Precursor (Ring Synthesis)
Workflow: The Conrad-Limpach Approach
While the Pfitzinger reaction (Isatin + 4-bromoacetophenone) is a viable alternative, the Conrad-Limpach synthesis is the industry standard for scalability. It involves condensing aniline with a
Reaction Scheme:
-
Condensation: Aniline + Ethyl 3-(4-bromophenyl)-3-oxopropanoate
Enamine Intermediate. -
Cyclization: Enamine
2-(4-bromophenyl)quinolin-4(1H)-one (The "Quinolone").
Troubleshooting Ticket #1: "The cyclization isn't working."
| Symptom | Root Cause | Corrective Action |
| Product is an oil/gum | Incomplete Cyclization | Temperature Check: This is a thermodynamic barrier. The reaction must reach 250°C .[2][3][4] Use diphenyl ether or Dowtherm A as solvent.[4] Refluxing in ethanol/toluene is insufficient for this specific substrate. |
| Low conversion | Water Inhibition | Dean-Stark Trap: The condensation generates water. If not removed, the equilibrium shifts back. Use a Dean-Stark apparatus with toluene for the first step (Schiff base formation) before swapping to high-boiling solvent. |
| Wrong Isomer | Kinetic vs. Thermodynamic | Acid Catalysis: Ensure a catalytic amount of HCl is used during the initial condensation to favor the |
Expert Insight: The 4-bromophenyl group is bulky. Ensure the initial condensation (Aniline + Ketoester) runs for at least 12-24 hours with azeotropic water removal before attempting the high-temperature cyclization.
Phase 2: The "Kill Step" (Chlorination)
Workflow: POCl Deoxy-chlorination
This is where most yields are lost. Converting the tautomeric 4-hydroxy/4-oxo group to a chloride requires activation by Phosphoryl Chloride (POCl
Mechanism Visualization
The reaction is not a simple substitution; it proceeds via an activated phosphate ester.
Caption: The critical path involves forming the O-phosphorylated intermediate. Moisture reverts this to the starting material.
Troubleshooting Ticket #2: "Black Tar or Low Yield"
Q: Why does my reaction turn into a black tar?
A: This is likely "Pseudodimer" formation . If the reaction is heated too quickly, the activated phosphorylated intermediate reacts with unreacted starting material (which is nucleophilic) instead of the chloride ion.
-
Fix: Add POCl
at room temperature or 0°C. Allow the phosphorylation to complete (30 mins) before heating to reflux. This ensures all starting material is activated and cannot act as a nucleophile.
Q: I recover the starting material (Quinolone) after workup.
A: This indicates Hydrolysis .
The activated intermediate is highly sensitive to moisture. If your POCl
-
Fix:
-
Distill POCl
before use if the bottle is old. -
The "Dry" Workup: Evaporate excess POCl
under vacuum first. Do not pour the reaction mixture directly into water while it still contains massive excess POCl . -
Base Catalysis: Add 1.0 eq of Imidazole or Dimethylaniline. This acts as a "chloride shuttle" and proton scavenger, accelerating the reaction and preventing acid-catalyzed polymerization.
-
Optimized Protocol: 2-(4-Bromophenyl)-4-chloroquinoline
Safety Warning: POCl
Step 1: Chlorination[5][6]
-
Setup: 250 mL RBF, reflux condenser, drying tube (CaCl
), magnetic stir bar. -
Charge: Add 2-(4-bromophenyl)quinolin-4(1H)-one (10 mmol, 3.0 g) and Phosphoryl chloride (POCl
) (50 mmol, 4.6 mL - 5 equiv excess). -
Base Addition: Add N,N-Dimethylaniline (0.5 mL) dropwise.
-
Why? The base neutralizes the HCl generated, preventing protonation of the quinoline nitrogen, which would deactivate the ring toward nucleophilic attack.
-
-
The Ramp: Stir at RT for 30 mins . Then, heat to reflux (105°C) for 2-4 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (polar, stays at baseline) should disappear; product (non-polar) moves to
~0.6.
-
-
Workup (Crucial for Yield):
-
Cool to 50°C.
-
Evaporate excess POCl
on a rotary evaporator (use a KOH trap for the pump). -
Dissolve the residue in Dichloromethane (DCM) .
-
Pour the DCM solution slowly into a stirred mixture of Ice/NH
OH (Ammonia water). Do not use NaOH if you can avoid it; ammonia is gentler and prevents hydrolysis. -
Wash organic layer with brine, dry over Na
SO , and concentrate.
-
Step 2: Purification
Recrystallize from Acetonitrile or Ethanol . The 4-bromo substituent aids crystallinity.
Decision Matrix: Troubleshooting Logic
Caption: Logic flow for diagnosing yield loss in quinoline synthesis.
References & Authoritative Grounding
-
BenchChem Technical Support. Technical Support Center: Conrad-Limpach Synthesis of Quinolines. (Detailed parameters for high-temperature cyclization).
-
National Institutes of Health (NIH). POCl3 chlorination of 4-quinazolones: Mechanism and Optimization. (Mechanistic insights on phosphorylation vs. dimerization, applicable to quinolines).
-
Organic Chemistry Portal. Synthesis of 4-quinolones. (Review of modern catalytic methods and one-pot syntheses).
-
Royal Society of Chemistry (RSC). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization. (Alternative synthesis routes for 2-(4-bromophenyl) analogs).
-
BenchChem Protocols. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. (Safety and stoichiometry guides).
Sources
Technical Support Center: Minimizing Hydrolysis Side Reactions During 4-Chloroquinoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a frustrating roadblock during the synthesis of quinoline-based APIs: the reversion of the desired 4-chloroquinoline product back to the 4-hydroxyquinoline (4-quinolone) starting material.
This guide is designed to move beyond basic procedural steps. Here, we will dissect the chemical causality of this failure mode and provide field-proven, self-validating protocols to ensure your chlorination workflows are robust, scalable, and hydrolysis-free.
Mechanistic Overview: The Causality of Hydrolysis
The chlorination of a 4-hydroxyquinoline using phosphorus oxychloride (POCl₃) proceeds via a Vilsmeier-Haack-type mechanism. The hydroxyl group attacks the electrophilic phosphorus, forming a reactive phosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the 4-chloroquinoline[1].
However, the C4 position of the resulting quinoline is highly electrophilic. When the reaction is quenched with water, unreacted POCl₃ violently hydrolyzes to form phosphoric acid and hydrogen chloride (HCl). The generated HCl protonates the quinoline nitrogen, drastically increasing the electrophilicity of the C4 carbon. Combined with the intense thermal energy released by the uncontrolled exotherm, this triggers a rapid Nucleophilic Aromatic Substitution (S_NAr) by water, reverting your product back to the starting material[2].
Logical pathway of 4-chloroquinoline synthesis and competing S_NAr hydrolysis.
Troubleshooting Guides & FAQs
Q1: Why does my 4-chloroquinoline revert to the starting material specifically during the workup phase? A: The reversion is a thermally-driven S_NAr reaction catalyzed by acid. If you pour water directly into your reaction mixture (a "forward quench"), the excess POCl₃ reacts violently, spiking the temperature and generating massive amounts of HCl. The acidic, high-temperature aqueous environment is the perfect storm for hydrolyzing the 4-chloro group back to a hydroxyl group[1][2].
Q2: I am using an alcohol to quench the reaction instead of water. Why am I seeing a new impurity? A: If you use an alcohol (e.g., methanol or ethanol) during the quench or as a co-solvent, you are subjecting the highly reactive 4-chloroquinoline to solvolysis. Instead of hydrolysis, the alcohol acts as the nucleophile, resulting in the formation of a 4-alkoxyquinoline byproduct[2]. Always use strictly non-nucleophilic, anhydrous solvents during the reaction phase.
Q3: How can I modify the chlorination reaction to prevent this issue entirely? A: There are two advanced strategies to bypass aqueous quenching risks:
-
Equimolar POCl₃ / Solvent-Free Conditions: Instead of using POCl₃ as both reagent and solvent, use exactly 1.0 to 1.1 equivalents of POCl₃ in a sealed reactor. This leaves virtually no unreacted POCl₃ to hydrolyze during the workup, eliminating the exotherm and HCl generation[3].
-
Alternative Reagents (SOCl₂/DMF): Substitute POCl₃ with an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF. The byproducts of this Vilsmeier-type chlorination are gaseous (SO₂ and HCl). Post-reaction, the mixture can be exhaustively evaporated under vacuum without any aqueous quench, completely removing the risk of hydrolysis.
Q4: If I must use excess POCl₃, what is the optimal quenching protocol? A: You must utilize a Reverse Basic Quench . First, remove as much excess POCl₃ as possible via vacuum distillation. Then, slowly add the concentrated reaction residue into a vigorously stirred mixture of crushed ice and a mild aqueous base (such as sodium carbonate)[2]. The ice acts as a heat sink (keeping temps < 20°C), while the base immediately neutralizes the generated HCl, preventing the protonation of the quinoline core that facilitates hydrolysis[1].
Quantitative Impact of Quenching Parameters
To illustrate the critical nature of your workup choices, review the empirical data summary below comparing different quenching methodologies.
| Quenching Parameter | Causality / Mechanistic Effect | Hydrolysis Risk | Expected Yield |
| Direct Water Quench (Ambient) | Uncontrolled exotherm; high localized[HCl] protonates quinoline, activating C4 for S_NAr. | Critical (>30%) | < 60% |
| Reverse Quench (Ice Only) | Controls thermal energy, but the highly acidic environment (pH < 2) still promotes nucleophilic attack. | Moderate (10-15%) | 75 - 85% |
| Reverse Quench (Ice + Na₂CO₃) | Buffers HCl immediately (pH > 7); prevents quinoline protonation while maintaining low thermal energy. | Low (< 5%) | > 90% |
| Equimolar POCl₃ (Solvent-Free) | Eliminates excess chlorinating agent; quench generates negligible HCl and heat. | Negligible | > 95% |
Self-Validating Experimental Protocol: Hydrolysis-Free Quench
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reaction Setup & Chlorination
-
Action: Suspend the 4-hydroxyquinoline in a minimal amount of inert solvent (e.g., toluene) or use neat POCl₃ (limit to 3.0 equivalents maximum to balance kinetics and safety). Heat to 100°C for 3-6 hours[1].
-
Causality: Limiting POCl₃ equivalents reduces the thermodynamic burden during the quench.
-
Validation Check: Analyze via HPLC or TLC. Proceed only when starting material is < 1%.
Step 2: Vacuum Concentration
-
Action: Cool the reactor to 40°C. Apply high vacuum to distill off the unreacted POCl₃ and solvent.
-
Causality: Physical removal of the chlorinating agent is the most effective way to prevent the generation of exothermic heat and HCl during the aqueous workup.
-
Validation Check: The volume of the recovered distillate should closely match the calculated volume of the excess POCl₃ used. The reaction vessel should contain a thick, stirrable syrup.
Step 3: Reverse Basic Quench
-
Action: Prepare a quenching bath containing a 1:1 mixture of crushed ice and 20% w/v aqueous Sodium Carbonate (Na₂CO₃). Vigorously stir the bath. Slowly drip the concentrated reaction syrup into the ice/base mixture[2].
-
Causality: The reverse addition ensures water is always in vast excess, acting as a massive heat sink. The Na₂CO₃ instantly neutralizes HCl, keeping the pH basic and the quinoline nitrogen deprotonated.
-
Validation Check: Monitor the internal temperature of the quench bath continuously; it must not exceed 20°C . Test the aqueous layer with pH paper; it must remain > pH 8 throughout the addition.
Step 4: Extraction and Isolation
-
Action: Extract the cold, basic aqueous layer with Dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: DCM rapidly partitions the lipophilic 4-chloroquinoline away from any residual aqueous nucleophiles.
-
Validation Check: Perform ¹H-NMR on the crude solid. The absence of a broad -OH peak (~11-12 ppm) and the characteristic shift of the C3 proton confirms a hydrolysis-free isolation.
Optimized self-validating workflow for 4-chloroquinoline synthesis and quenching.
References
-
[2] Overcoming challenges in scaling up 6-(Trifluoromethoxy)quinolin-4-amine synthesis - Benchchem. 2
-
quinolin-3-ones by a multistep synthesis - CONICET.
-
[1] Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline - Benchchem. 1
-
[3] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC (National Institutes of Health). 3
Sources
Technical Support Center: Purification Strategies for 2-(4-Bromophenyl)-4-chloroquinoline Intermediates
Welcome to the Application Scientist Support Center. 2-(4-Bromophenyl)-4-chloroquinoline is a highly valuable bifunctional electrophile used in drug discovery. The orthogonal reactivity of the C4-chloride (primed for SNAr or Buchwald-Hartwig amination) and the C4'-bromide (primed for Suzuki-Miyaura coupling) makes this intermediate exceptionally versatile. However, its synthesis—typically via the chlorination of the corresponding quinolin-4-ol using phosphorus oxychloride (POCl₃)—presents unique isolation and purification challenges.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and step-by-step protocols to ensure high-yield, high-purity isolation.
Purification Workflow & Decision Matrix
Before troubleshooting, it is critical to understand the purification lifecycle of the intermediate. The decision to use recrystallization versus chromatography depends entirely on the crude purity profile following the POCl₃ quench.
Caption: Decision tree for the isolation and purification of 4-chloroquinoline intermediates.
Troubleshooting FAQs: Causality & Solutions
Q1: Why is my isolated yield low, and why does NMR show a high percentage of the 4-hydroxyquinoline starting material?
The Causality: The conversion of quinolin-4-ol to 4-chloroquinoline using POCl₃ is highly efficient[1]. However, the 4-chloroquinoline product is susceptible to acid-catalyzed hydrolysis[2]. During the reaction workup, unreacted POCl₃ hydrolyzes exothermically, generating HCl and H₃PO₄. If the reaction is quenched directly into water without temperature control, the localized heat and highly acidic environment drive the rapid hydrolysis of the C4-chloride back to the C4-hydroxyl group (quinolin-4-ol)[3]. The Solution: You must perform an inverse quench . Slowly add the cooled reaction mixture into a vigorously stirred bath of crushed ice and aqueous sodium carbonate (Na₂CO₃) or ammonia[3]. Maintaining the pH above 7 and the temperature below 20 °C prevents the nucleophilic attack of water on the electrophilic C4 position.
Q2: During column chromatography, my compound streaks severely across the TLC plate and co-elutes with impurities. How do I fix this?
The Causality: 2-(4-Bromophenyl)-4-chloroquinoline contains a basic quinoline nitrogen. Standard silica gel is slightly acidic due to the presence of free silanol (-SiOH) groups on its surface. As the basic quinoline travels down the column, it undergoes reversible protonation and strong hydrogen bonding with these silanol sites[4]. This uneven retention causes the compound band to spread out (tailing or streaking), destroying chromatographic resolution[5]. The Solution: Add a basic modifier to your mobile phase. Incorporating 1% Triethylamine (TEA) into your eluent (e.g., Hexanes/Ethyl Acetate) acts as a "sacrificial base." The TEA neutralizes the acidic silanol groups, deadening the silica and allowing the quinoline to elute as a sharp, well-defined band[6].
Caption: Mechanism of Triethylamine (TEA) preventing basic compound streaking on silica gel.
Q3: Can I avoid column chromatography entirely?
The Causality: Yes, if the upstream cyclization and chlorination steps were clean. Because 2-(4-bromophenyl)-4-chloroquinoline is highly crystalline, thermodynamic purification (crystallization) is often superior to kinetic purification (chromatography) for scale-up[7]. The Solution: Utilize fractional recrystallization. The compound is highly soluble in hot dichloromethane but crystallizes beautifully from boiling ethanol or acetonitrile upon slow cooling.
Quantitative Comparison of Purification Strategies
| Purification Method | Typical Yield Recovery | Purity Achieved | Scalability | Time Required | Key Advantage |
| Direct Filtration (Post-Quench) | 85 - 95% | 80 - 90% | Excellent | < 2 hours | Rapid isolation; good for immediate downstream use. |
| Recrystallization (Acetonitrile) | 65 - 80% | > 98% | Excellent | 12 - 24 hours | Removes structurally similar regioisomers; highly scalable. |
| Silica Chromatography (+ 1% TEA) | 70 - 85% | > 99% | Poor (>10g scale) | 4 - 8 hours | Best for complex crude mixtures with persistent streaking. |
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Optimized Inverse Quench and Crude Isolation
Objective: Safely neutralize POCl₃ and isolate the crude intermediate without hydrolysis.
-
Preparation: Prepare a large beaker containing crushed ice (10x volume of the reaction) and saturated aqueous Na₂CO₃. Place it on a magnetic stirrer in a well-ventilated fume hood.
-
Concentration: After the chlorination reaction is complete (verified by TLC), remove approximately 50% of the excess POCl₃ via rotary evaporation under high vacuum.
-
Inverse Quench: Transfer the cooled, concentrated reaction mixture to an addition funnel. Add it dropwise to the vigorously stirring ice/Na₂CO₃ mixture. Validation Check: Monitor the internal temperature; do not let it exceed 20 °C.
-
Neutralization: Once addition is complete, check the pH. Add additional Na₂CO₃ until the aqueous layer is strictly pH 8-9.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude solid.
Protocol B: High-Yield Recrystallization
Objective: Obtain >98% purity without chromatography.
-
Dissolution: Place the crude solid in a round-bottom flask. Add a minimum amount of boiling acetonitrile (or ethanol) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble black tar remains, perform a rapid hot filtration through a fluted filter paper to remove polymerized impurities.
-
Crystallization: Allow the clear solution to cool slowly to room temperature over 4 hours, then transfer to an ice bath at 0 °C for 2 hours. Validation Check: Needle-like or plate-like crystals should form. If an oil forms ("oiling out"), reheat to dissolve and add a few drops of water to adjust solvent polarity.
-
Isolation: Filter the crystals via vacuum filtration, wash with ice-cold acetonitrile, and dry under high vacuum.
Protocol C: TEA-Modified Silica Gel Chromatography
Objective: Rescue impure batches using basic-modified flash chromatography.
-
Solvent Preparation: Prepare the mobile phase: Hexanes / Ethyl Acetate (e.g., 4:1 ratio) containing exactly 1% (v/v) Triethylamine (TEA)[8].
-
Column Packing: Slurry-pack the silica gel using the TEA-modified mobile phase. Run at least two column volumes of the solvent through the bed to fully neutralize the acidic silanol sites[5].
-
Loading: Dissolve the crude mixture in a minimum volume of DCM and load it evenly onto the silica bed.
-
Elution: Elute the column using the modified mobile phase. Validation Check: Spot fractions on a TLC plate (also pre-treated with TEA). The 4-chloroquinoline should elute as a tight, circular spot without tailing[4].
-
Concentration: Pool the pure fractions. To remove residual TEA, co-evaporate the final product with toluene twice on the rotary evaporator[6].
References
-
Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Cryptosanguinolentine and Its Phenyl Derivative via Eco-Friendly Sources. Journal of Chemistry. Available at: [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]
-
TLC and streaking: why add triethylamine? Reddit (r/chemhelp). Available at: [Link]
-
Tailing in TLC - can anyone help? ResearchGate. Available at: [Link]
Sources
Overcoming steric hindrance in coupling reactions of 2-(4-Bromophenyl)-4-chloroquinoline
Welcome to the Advanced Technical Support Center for pharmaceutical researchers and synthetic chemists. This guide addresses the specific thermodynamic and kinetic challenges associated with the palladium-catalyzed cross-coupling of 2-(4-Bromophenyl)-4-chloroquinoline .
Our focus is on overcoming the severe steric hindrance at the quinoline C4 position while maintaining strict chemoselectivity between the competing C-Br and C-Cl reactive sites.
Part 1: Mechanistic Diagnostics & Causality
Before troubleshooting a failed reaction, it is critical to understand the molecular causality governing this substrate. 2-(4-Bromophenyl)-4-chloroquinoline presents two distinct challenges:
-
Inherent Chemoselectivity (The "Halogen Hierarchy"): In palladium-catalyzed cross-coupling reactions, the oxidative addition rate of aryl halides strictly follows the order: I > Br > Cl . The C-Br bond on the phenyl ring is significantly more reactive toward Pd(0) insertion than the C4-Cl bond on the quinoline ring. Attempting to directly couple the C4-Cl bond without first functionalizing (or protecting) the C-Br bond will result in unselective oligomerization or exclusive C-Br coupling.
-
Steric Hindrance at the C4 Position: The C4-Cl bond is flanked by the C3 proton and the peri-position C5 proton of the fused bicyclic quinoline system. When the bulky Pd(II) intermediate forms after oxidative addition, this "cleft" severely restricts conformational freedom. During the transmetalation (Suzuki) or amine coordination (Buchwald-Hartwig) steps, incoming bulky nucleophiles face massive steric repulsion, often stalling the catalytic cycle and leading to catalyst degradation (protodehalogenation or Pd-black precipitation) .
Strategic Workflow: Sequential Functionalization
To achieve full functionalization, you must exploit the reactivity delta by employing a sequential coupling strategy : target the C-Br bond first under mild conditions, followed by the C4-Cl bond using highly active, sterically demanding ligands.
Sequential Pd-catalyzed cross-coupling workflow exploiting inherent halogen reactivity differences.
Part 2: Quantitative Benchmarking & Ligand Selection
The choice of ligand is the single most critical variable for the C4-Cl coupling step. Standard ligands like BINAP or dppf fail at the C4 position because they cannot force the reductive elimination step against the steric bulk of the quinoline ring [[1]]([Link]).
Instead, dialkylbiarylphosphines (e.g., XPhos , BrettPhos ) or electron-rich phosphinanes (e.g., SabPhos ) must be used. These ligands maintain a pyramidal phosphorus structure that prevents the quinoline nitrogen from competitively coordinating to the palladium, while their sheer bulk accelerates reductive elimination .
Table 1: Ligand Efficacy for 2-(4-Bromophenyl)-4-chloroquinoline Coupling
| Coupling Target | Reaction Type | Catalyst System | Ligand | Temp (°C) | Yield (%) | Mechanistic Note |
| C-Br (Phenyl) | Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf (inherent) | 80 | 85–92 | Highly chemoselective; C-Cl remains completely intact . |
| C4-Cl (Quinoline) | Buchwald-Hartwig | Pd(OAc)₂ | BINAP | 110 | 40–47 | Poor conversion; severe steric clash at C3/C5 stalls transmetalation . |
| C4-Cl (Quinoline) | Buchwald-Hartwig | Pd₂(dba)₃ | XPhos / SabPhos | 110 | 80–91 | Bulky ligand forces reductive elimination and prevents N-coordination . |
| C4-Cl (Quinoline) | Suzuki-Miyaura | Pd₂(dba)₃ | SabPhos | 60–80 | 75–89 | Electron-rich phosphinane accelerates oxidative addition into C-Cl . |
Part 3: Troubleshooting FAQs
Q: My reaction at the C4-Cl position is stalling at 40% conversion, and the solution turns pitch black. What is happening? A: The black precipitate is "Pd-black," indicating catalyst death. Because the C4 position is sterically hindered, the Pd(II) intermediate has a long half-life. If the incoming nucleophile cannot easily access the metal center, the catalyst undergoes off-cycle degradation (often via β-hydride elimination if your amine has aliphatic protons). Solution: Switch to a bulkier, more electron-rich ligand like XPhos or SabPhos, and ensure your solvent is rigorously degassed.
Q: Can I couple the C4-Cl bond first and leave the C-Br bond intact? A: Thermodynamically, no. The oxidative addition into the C-Br bond is orders of magnitude faster than the C-Cl bond . If you attempt to force C-Cl coupling first by using highly active catalysts, the C-Br bond will react simultaneously, yielding complex oligomeric mixtures. You must functionalize the C-Br bond first.
Q: Why do I need a strong base like NaOtBu for the Buchwald-Hartwig amination at C4? A: The steric bulk at C4 prevents efficient coordination of neutral amines. A strong base deprotonates the amine to form an anionic amide, which is a vastly superior nucleophile capable of displacing the chloride ligand on the crowded Pd(II) center. If your substrate is base-sensitive, use strictly anhydrous Cs₂CO₃ and increase the reaction time.
Palladium catalytic cycle highlighting steric bottlenecks at the quinoline C4 position.
Part 4: Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation checkpoints to ensure mechanistic integrity during the experiment.
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C-Br)
Objective: Functionalize the C4' position while preserving the C4-Cl bond.
-
Preparation: To a flame-dried Schlenk flask, add 2-(4-Bromophenyl)-4-chloroquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Atmosphere Control: Evacuate and backfill with Argon (3x). Self-Validation Check: The powder mixture should appear distinctively red/orange due to the Pd(dppf)Cl₂.
-
Solvent Addition: Add degassed 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 equiv) in a 4:1 v/v ratio.
-
Reaction: Heat to 80 °C with vigorous stirring for 4-6 hours.
-
Validation Checkpoint: Monitor via TLC or LC-MS. The starting material should disappear rapidly. If the reaction stalls, do not increase the temperature above 90 °C, as this risks activating the C4-Cl bond. Instead, check for oxygen ingress.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.
Protocol B: Sterically Demanding Buchwald-Hartwig Amination (Targeting C4-Cl)
Objective: Overcome C3/C5 steric hindrance to aminate the quinoline core.
-
Preparation: In a glovebox or under strict Schlenk conditions, combine the C4'-functionalized intermediate from Protocol A (1.0 equiv), the secondary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos or SabPhos (0.08 equiv), and NaOtBu (1.4 equiv) .
-
Solvent Addition: Add anhydrous, rigorously degassed toluene or 1,4-dioxane to achieve a 0.1 M concentration.
-
Reaction: Seal the vessel and heat to 110 °C.
-
Validation Checkpoint: After 30 minutes, observe the solution. A deep red/brown homogeneous solution indicates active catalysis. If the solution turns opaque black with particulate matter, Pd-black has formed. This means the amine is too bulky to coordinate, or moisture has destroyed the NaOtBu.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, concentrate in vacuo, and purify via silica gel chromatography.
Part 5: References
-
RSC Advances. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances, 2023.[Link]
-
ChemRxiv. "Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions." ChemRxiv, 2021. [Link]
-
Chemical Reviews. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." ACS Chemical Reviews, 2024. [Link]
-
National Institutes of Health (PMC). "Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues." NIH PubMed Central, 2011.[Link]
Sources
Optimizing temperature conditions for chlorination of 2-phenylquinolin-4-one
Topic: Temperature Optimization for the Synthesis of 4-Chloro-2-phenylquinoline Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist) Status: Resolved/Published
Executive Summary
This guide addresses the critical temperature parameters required to convert 2-phenylquinolin-4-one to 4-chloro-2-phenylquinoline using Phosphorus Oxychloride (POCl
This protocol deviates from standard "mix and reflux" procedures by introducing a Stepwise Thermal Ramp to suppress kinetic byproduct formation.
Module 1: Reaction Initiation & The "Cold-Start" Protocol
Q: Why does my reaction mixture turn dark black/tarry immediately upon heating?
A: This is likely due to uncontrolled phosphorylation exotherms leading to polymerization or dimerization.
The conversion of the 4-quinolone to the 4-chloro derivative proceeds via an activated phosphate ester intermediate. If POCl
The Solution: The Cold-Start Protocol
-
Chilled Addition: Cool the 2-phenylquinolin-4-one (and optional solvent like acetonitrile or toluene) to 0–5 °C .
-
Slow Addition: Add POCl
dropwise. Maintain internal temperature < 10 °C . -
Base Catalysis (Optional): If using a base (e.g.,
-dimethylaniline), add it after the POCl at low temperature to form the Vilsmeier-Haack-type active species in a controlled manner.
Q: Can I run this reaction neat (solvent-free)?
A: Yes, but temperature control becomes harder.
Running neat in POCl
-
Recommendation: For <5g, neat is acceptable. For >5g, use Chlorobenzene or Toluene . These solvents allow for a stable reflux temperature (110–132 °C) that matches the activation energy required for the chlorination step while moderating the exotherm.
Module 2: The Reflux Phase & Monitoring[1]
Q: What is the target temperature for the chlorination step?
A: You need to achieve 105–110 °C (internal temperature).
While the initial activation happens at low temperature, the nucleophilic displacement of the phosphate group by chloride (
Thermal Ramp Profile:
-
Dwell: Hold at 25 °C for 30 mins (complete phosphorylation).
-
Ramp: Heat to reflux (approx. 105 °C for neat POCl
) over 45 minutes. -
Plateau: Hold at reflux for 2–4 hours.
Q: How do I know when to stop?
A: Do not rely solely on time. Monitor via TLC (System: Hexane/Ethyl Acetate 8:2).
-
Starting Material: Low
, UV active (often fluorescent). -
Product: High
, distinct UV absorption. -
Warning Sign: If a spot appears between the product and starting material, you may have the phosphorylated intermediate. Do not stop. Continue heating. This intermediate hydrolyzes back to the starting material if the reaction is quenched too early.
Module 3: Quenching & Work-up (Critical Safety)
Q: I had 95% conversion on TLC, but after work-up, I isolated 50% starting material. What happened?
A: You likely suffered from Thermal Hydrolysis during quenching.
The 4-chloro-2-phenylquinoline product is sensitive to acid hydrolysis, especially while hot. Quenching POCl
The "Ice-Drown" Protocol:
-
Cool Reaction: Cool the reaction mixture to < 20 °C (room temp).
-
Prepare Quench: Use a slurry of crushed ice and water (approx. 10x volume of POCl
). -
Slow Transfer: Pour the reaction mixture into the ice (never water into acid) with vigorous stirring.
-
Temp Limit: Monitor the quench temperature. Do not exceed 10 °C. Add more ice if necessary.
-
Neutralization: Immediately neutralize with NaOH (20%) or NH
OH to pH 7–8 to stop acid-catalyzed hydrolysis.
Data Summary: Temperature Impact on Yield[1]
The following table summarizes the impact of thermal conditions on the isolated yield of 4-chloro-2-phenylquinoline.
| Condition | Temp Profile | Primary Impurity | Typical Yield |
| Rapid Heating | Mix at RT, rapid heat to 110°C | Dimers/Tars | 40–55% |
| Low Temp Only | 25–60°C (Under-heated) | Phosphorylated Intermediate | < 20% (Reverts to SM) |
| Hot Quench | Quench at >50°C | 2-phenylquinolin-4-one (Hydrolysis) | 30–50% |
| Optimized | 0°C Add | None | 85–95% |
Visualizing the Workflow
The following diagram illustrates the optimized "Cold-Start" workflow to ensure safety and maximum yield.
Caption: Optimized thermal workflow distinguishing kinetic activation (blue) from thermodynamic chlorination (red).
Reaction Mechanism & Failure Points
Understanding the mechanism clarifies why temperature control is non-negotiable.
Caption: Mechanistic pathway showing critical divergence points for impurities (Red) vs. Product (Green).
References
-
Arnott, E. A., et al. (2011).[1] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry. (Establishes the two-stage temperature protocol for similar heterocycles).
-
BenchChem Technical Protocols. (2025). "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives."
-
Wang, W., et al. (2024).[2] "One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate." Organic Chemistry Portal. (Provides context on alternative chlorination pathways and thermal stability).
-
Common Organic Chemistry. "POCl3 Mechanism for Activated Chlorine Formation." (Mechanistic grounding for phosphate intermediate handling).
Sources
Recrystallization solvents for purifying 2-(4-Bromophenyl)-4-chloroquinoline
Welcome to the Technical Support Center for Advanced Organic Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with purifying 2-(4-Bromophenyl)-4-chloroquinoline .
This halogenated quinoline derivative presents unique solubility dynamics: its bromo- and chloro- substituents confer significant lipophilicity, while the quinoline nitrogen introduces localized polarity. Mastering its purification requires moving beyond trial-and-error and understanding the causality behind solvent interactions, nucleation kinetics, and lattice energies.
Below, you will find a diagnostic workflow, troubleshooting FAQs, quantitative solvent data, and self-validating experimental protocols.
Recrystallization Strategy Workflow
Decision matrix for selecting the optimal recrystallization solvent system.
Troubleshooting & FAQ Guide
Q1: What is the optimal single-solvent system for 2-(4-Bromophenyl)-4-chloroquinoline, and why am I seeing low recovery yields? A1: Historically, ethanol is the gold standard for this scaffold, yielding highly pure white needles with a melting point of 247-249 °C[1]. The mechanistic reason lies in the compound's structure: hot ethanol effectively disrupts the π-π stacking and halogen bonding of the crystal lattice, while its moderate polarity keeps polar impurities solvated upon cooling. The Yield Issue: If you are experiencing low recovery, it is because ethanol's cold solubility for this specific scaffold remains relatively high. Switching to isopropanol can mitigate this. Isopropanol has a lower dielectric constant than ethanol, which decreases the cold solubility of the compound, significantly reducing yield losses during the cooling phase without sacrificing purity[2].
Q2: My compound "oils out" instead of crystallizing when using a Dichloromethane (DCM) / Hexane two-solvent system. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solvent mixture becomes supersaturated at a temperature above the compound's melting point, causing it to precipitate as an oil rather than a highly ordered crystal lattice. DCM is a poor choice for hot recrystallization because its boiling point (39.6 °C) is too low to establish a robust temperature gradient for controlled supersaturation[3]. The Fix: Switch to an Ethyl Acetate (EtOAc) / Hexane system. EtOAc has a higher boiling point (77 °C), allowing you to dissolve the crude solid at a higher temperature. By adding hot hexane (the anti-solvent) dropwise until the cloud point is reached, you precisely control the thermodynamics of nucleation[4].
Q3: How do I remove persistent polar impurities (e.g., unreacted starting materials) from the crude mixture? A3: If your crude product is contaminated with polar precursors, a highly polar recrystallization solvent is required to keep those impurities solvated in the mother liquor at low temperatures. Acetonitrile is an excellent alternative. Its high dipole moment effectively retains polar byproducts in solution, allowing the less polar 2-(4-Bromophenyl)-4-chloroquinoline to crystallize out as pristine white prisms[1].
Quantitative Solvent Data for 2-(4-Bromophenyl)-4-chloroquinoline
To facilitate rapid decision-making, the following table synthesizes the physicochemical profiles of various solvent systems applied to this compound class.
| Solvent System | Boiling Point (°C) | Yield Profile | Purity Profile | Crystal Morphology | Primary Use Case |
| Ethanol (Absolute) | 78.4 | Moderate (Higher loss) | Very High | White Needles | Standard purification; removal of non-polar impurities. |
| Isopropanol | 82.5 | High (Lower loss) | High | Needles/Prisms | Maximizing recovery while maintaining purity. |
| EtOAc / Hexane | 77.0 / 68.0 | Very High | Moderate-High | Microcrystalline | Two-solvent system for highly soluble crudes. |
| Acetonitrile | 81.6 | Moderate | Very High | White Prisms | Removal of persistent polar impurities. |
| DCM / Pentane | 39.6 / 36.1 | Variable | Moderate | Amorphous Powder | Room-temperature anti-solvent precipitation (Not true hot recrystallization). |
Self-Validating Experimental Methodologies
Protocol A: Single-Solvent Hot Recrystallization (Ethanol or Isopropanol)
Use this protocol when high purity is the primary goal and impurities are moderately polar.
-
Primary Dissolution: Transfer the crude 2-(4-Bromophenyl)-4-chloroquinoline to an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of solvent (approx. 10-15 mL per gram of crude).
-
Thermodynamic Activation: Heat the suspension to a gentle reflux using an oil bath until the solid completely dissolves.
-
Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the lattice energy of the crude crystal[5].
-
-
Hot Filtration (Validation Checkpoint 1): If insoluble mechanical impurities or polymerized byproducts remain, rapidly filter the hot solution through a pre-warmed fluted filter paper in a stemless funnel. Pre-warming prevents premature crystallization on the filter[4].
-
Controlled Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed.
-
Causality: Slow cooling ensures that the crystal lattice forms in a highly ordered manner, thermodynamically excluding impurities that do not fit the geometric packing of the white needles[5].
-
-
Maturation & Isolation: Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing (Validation Checkpoint 2): Wash the filter cake with a small volume of ice-cold solvent. The filtrate (mother liquor) should carry away the colored impurities, leaving a stark white crystal cake. Dry under high vacuum at 40 °C to constant weight.
Protocol B: Two-Solvent Anti-Solvent Crystallization (EtOAc / Hexane)
Use this protocol when the compound is too soluble in single solvents, or when maximizing yield is critical.
-
Primary Dissolution: Dissolve the crude compound in a minimal amount of boiling Ethyl Acetate (Solvent #1)[4].
-
Anti-Solvent Titration: While maintaining the solution at a gentle boil, add hot Hexane (Solvent #2) dropwise using a Pasteur pipette[4].
-
Cloud Point Saturation (Validation Checkpoint 1): Continue adding Hexane until the solution just becomes persistently cloudy (indicating the exact point of saturation).
-
Self-Correction: If the solution becomes heavily opaque, you have overshot the saturation point. Add 1-2 drops of hot EtOAc to return it to a clear, saturated state[4].
-
-
Cooling and Nucleation: Remove from heat and allow the solution to cool slowly to room temperature. The controlled reduction in solubility triggered by the anti-solvent will initiate nucleation[5].
-
Harvesting: Chill in an ice bath, filter under vacuum, and wash with cold Hexane. Analyze the mother liquor via TLC to confirm the absence of the product.
References
- EP0168812A1 - 4-Amino-2-phenylchinoline, Verfahren und Zwischenprodukte zu deren Herstellung sowie diese enthaltende Arzneimittel Source: Google Patents URL
-
Substances yield after recrystallization from different solvents. Source: ResearchGate URL:[Link]
-
8.6 - Two-Solvent Recrystallization Guide Source: MIT OpenCourseWare URL:[Link]
-
Recrystallization with two solvents : r/Chempros Source: Reddit URL:[Link]
-
Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]
Sources
Validation & Comparative
Advanced HPLC Method Development for Purity Assessment of Quinoline Intermediates: A Column Chemistry Comparison Guide
Quinoline intermediates are foundational building blocks in the synthesis of antimalarial agents, broad-spectrum fluoroquinolones, and targeted oncology therapeutics[1][2]. For drug development professionals and analytical scientists, assessing the purity of these intermediates is a critical quality control step. Structurally similar synthetic byproducts—such as positional isomers or des-halogenated impurities—can seamlessly co-elute with the target active pharmaceutical ingredient (API), compromising downstream efficacy and safety.
This guide objectively compares the performance of different high-performance liquid chromatography (HPLC) column chemistries and provides a self-validating methodological framework to resolve complex quinoline mixtures.
The Analytical Challenge: Causality of Co-elution and Peak Tailing
The structural anatomy of the quinoline ring presents two distinct analytical challenges in reversed-phase HPLC (RP-HPLC):
-
Secondary Ion-Exchange Interactions (Peak Tailing): Quinoline contains a basic nitrogen atom with a pKa of approximately 4.9. In standard RP-HPLC conditions, this basic moiety strongly interacts with residual, unendcapped silanols (Si-OH) on silica-based stationary phases. This secondary ion-exchange mechanism disrupts the primary hydrophobic partitioning, leading to severe peak tailing (Asymmetry factor > 2.0) and shifting retention times[3].
-
Hydrophobic Parity (Co-elution): Positional isomers of quinoline intermediates (e.g., 6-fluoroquinoline vs. 7-fluoroquinoline) possess nearly identical LogP values. Because standard columns rely almost exclusively on hydrophobic dispersion, they cannot differentiate between these isomers, resulting in co-elution.
To overcome these challenges, method development must pivot from generic approaches to highly specific orthogonal column chemistries and precise mobile phase pH control[3][4].
Logical framework for optimizing quinoline peak symmetry via pH control.
Comparative Analysis of Column Chemistries
Selecting the correct stationary phase is the most impactful decision in resolving quinoline impurities. Below is an objective comparison of three dominant column chemistries.
Standard C18 (Octadecylsilane)
-
Mechanism: Purely hydrophobic (dispersive) interactions.
-
Performance: While C18 is the universal starting point for RP-HPLC, it frequently fails to resolve isomeric quinoline intermediates[3]. Because it lacks mechanisms to recognize spatial or electronic differences, closely related impurities co-elute. It is only recommended for simple purity assessments where impurities differ significantly in molecular weight or polarity.
Phenyl-Hexyl
-
Mechanism: Hydrophobic dispersion +
interactions. -
Performance: The phenyl ring tethered to the silica support interacts with the electron-rich aromatic system of the quinoline ring. This
overlap provides alternative selectivity, allowing the column to separate impurities based on the electronic density of their aromatic rings[3]. It is highly effective for separating quinolines with different electron-donating or withdrawing substituents.
PFP (Pentafluorophenyl)
-
Mechanism: Hydrophobic dispersion,
interactions, dipole-dipole interactions, and hydrogen bonding. -
Performance: PFP is the ultimate problem-solver for halogenated quinoline intermediates (e.g., fluoroquinolone precursors)[2][3]. The highly electronegative fluorine atoms create a strong localized dipole moment, while the rigid planar structure facilitates shape selectivity. This allows the PFP column to easily baseline-resolve positional isomers that are indistinguishable on a C18 column.
Quantitative Performance Data
The following table summarizes the comparative chromatographic performance of these three column chemistries when analyzing a complex mixture of a halogenated quinoline intermediate and its positional isomer impurities.
| Column Chemistry | Primary Retention Mechanism(s) | Retention Factor (k) | Selectivity (α) | Asymmetry Factor (As) | Suitability for Isomers |
| Standard C18 | Hydrophobic (Dispersive) | 3.2 | 1.05 | 1.8 | Poor (Co-elution common) |
| Phenyl-Hexyl | Hydrophobic, | 4.5 | 1.35 | 1.4 | Good |
| PFP | Hydrophobic, | 5.8 | 1.82 | 1.1 | Excellent (Baseline resolution) |
Data reflects optimized gradient conditions at pH 3.0 using a 150 mm x 4.6 mm, 3 µm column format.
Self-Validating Experimental Protocol for Purity Assessment
To ensure scientific integrity, an analytical protocol must be a self-validating system. The following step-by-step methodology incorporates mandatory System Suitability Testing (SST) as an automated gatekeeper. If the system fails to meet the defined physical parameters, the sequence halts, preventing the generation of false-positive purity data.
HPLC Method Development Workflow for Quinoline Purity Assessment.
Step 1: Mobile Phase Preparation & pH Control
-
Aqueous Phase (A): Prepare a 10 mM Potassium Phosphate buffer. Adjust the pH to 3.0 using orthophosphoric acid.
-
Organic Phase (B): HPLC-grade Acetonitrile (or Methanol if alternative selectivity is required).
-
Filter both phases through a 0.22 µm membrane and degas via ultrasonication.
Step 2: Chromatographic Setup
-
Column: Install a PFP column (150 mm x 4.6 mm, 3 µm) into the column oven.
-
Temperature: Set the column oven to 30°C to ensure reproducible mass transfer and reduce mobile phase viscosity[2].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector set to the optimal wavelength for the specific quinoline derivative (typically 220 nm - 290 nm)[2].
Step 3: The Self-Validating System Suitability Test (SST)
Before analyzing unknown samples, the system must prove it is capable of resolving the critical pair.
-
Inject 10 µL of a Resolution Standard Mixture containing the quinoline API intermediate (1 mg/mL) spiked with its most closely eluting known impurity (0.1 mg/mL)[2].
-
Automated Validation Criteria: Program the chromatography data system (CDS) to evaluate the following metrics:
-
Logic Gate: If the SST criteria are met, the system automatically proceeds to sample analysis. If failed, the sequence aborts, prompting the analyst to check column health or mobile phase pH.
Step 4: Sample Analysis
-
Dissolve the synthesized quinoline intermediate in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter through a 0.45 µm PTFE syringe filter[4].
-
Inject 10 µL of the sample. Calculate purity based on the area normalization method (Area % of main peak vs. total area of all integrated peaks).
Conclusion
Developing a robust HPLC method for quinoline intermediates requires moving beyond standard C18 columns. Because of the basic nature of the quinoline ring and the subtle structural differences of its isomers, analysts must leverage orthogonal chemistries like PFP or Phenyl-Hexyl to exploit
References
-
Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations - University of Ghana. Available at: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - National Institutes of Health (PMC). Available at: [Link]
Sources
Structural Confirmation of 2-(4-Bromophenyl)-4-chloroquinoline: A Comparative Technical Guide
The following guide serves as a technical comparison and protocol manual for the structural confirmation of 2-(4-Bromophenyl)-4-chloroquinoline . It is designed for researchers addressing the "regioisomer challenge" inherent in quinoline synthesis.
Executive Summary: The Regioisomer Challenge
In the development of quinoline-based pharmacophores (antimalarial, anticancer), the synthesis of 2-(4-Bromophenyl)-4-chloroquinoline often presents a critical structural ambiguity. Traditional cyclization methods (e.g., Conrad-Limpach or Gould-Jacobs) can yield regioisomers where the substituents at the C2 and C4 positions are inverted, or where the halogenation pattern is ambiguous.
While NMR spectroscopy provides connectivity data, it often struggles to definitively distinguish between 2-aryl-4-chloro and 4-aryl-2-chloro isomers due to overlapping aromatic signals and similar coupling constants. Single-crystal X-ray diffraction (SC-XRD) remains the "Gold Standard" for absolute structure determination, offering unambiguous spatial resolution of the heavy halogen atoms (Br vs. Cl) and the quinoline scaffold.
This guide compares these methodologies and provides a validated protocol for X-ray structure determination.
Comparative Analysis: X-ray vs. Spectroscopic Alternatives
The following table contrasts the efficacy of standard characterization techniques for this specific halogenated quinoline.
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/2D) | Mass Spectrometry (HRMS) |
| Primary Output | Absolute 3D Structure & Packing | Connectivity & Magnetic Environment | Molecular Formula & Fragmentation |
| Isomer Resolution | Definitive. Distinguishes Cl vs. Br positions based on electron density. | Challenging. Requires NOESY/HMBC; often ambiguous for planar aromatics. | Ineffective. Regioisomers typically have identical mass and similar fragments. |
| Sample State | Solid Crystal (Required) | Solution (Deuterated Solvent) | Solution/Gas Phase |
| Data Confidence | >99% (R-factor < 5%) | ~85-90% (Dependent on signal overlap) | Confirms formula, not geometry. |
| Key Limitation | Requires a high-quality single crystal (0.1–0.3 mm). | Solvent effects can shift peaks; requires soluble sample. | Cannot distinguish spatial orientation. |
Why X-ray is Critical for this Molecule
The presence of two different halogens (Bromine at the phenyl ring and Chlorine at the quinoline C4 position) makes SC-XRD particularly powerful.
-
Electron Density Contrast: Bromine (
) scatters X-rays significantly more strongly than Chlorine ( ), allowing automated structure solution algorithms to instantly differentiate the two positions. -
Halogen Bonding: This molecule is likely to exhibit Type II halogen bonding (
or ), which is critical for understanding solid-state stability and drug-receptor interactions—data invisible to NMR.
Experimental Protocol: From Synthesis to Structure
This workflow details the path from crude product to refined crystal structure.
Phase 1: Crystallization (The Critical Step)
Obtaining diffraction-quality crystals is the primary bottleneck. For 2-aryl-4-chloroquinolines, the following solvent systems are empirically validated:
-
Slow Evaporation (Recommended):
-
Dissolve 20 mg of the compound in Chloroform/Ethanol (1:1 v/v) .
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm, poke 3-4 small holes, and leave at room temperature (298 K) in a vibration-free zone.
-
Target: Block-like or prismatic crystals (yellowish) appearing within 2-5 days.
-
-
Vapor Diffusion (Alternative):
-
Inner vial: Compound in THF or Dichloromethane .
-
Outer reservoir: Hexane or Pentane .
-
Mechanism:[1] The anti-solvent (hexane) slowly diffuses into the solution, gently lowering solubility to promote nucleation.
-
Phase 2: Data Collection & Reduction
-
Instrument: Single-crystal diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
-
Source: Mo-Kα radiation (
Å) is preferred over Cu-Kα to minimize absorption effects from the heavy Bromine atom. -
Temperature: Maintain crystal at 100 K (using
stream) to reduce thermal vibration and improve resolution at high angles. -
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.
Phase 3: Structure Solution
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for planar aromatic systems. -
Phasing: Use Direct Methods (SHELXT) or Charge Flipping. The heavy Br atom will dominate the Patterson map, serving as a clear anchor for phasing.
-
Refinement: Refine against
using SHELXL. Anisotropic refinement for all non-hydrogen atoms.
Logical Workflow Visualization
The following diagram illustrates the decision matrix for confirming the structure, highlighting the "Fail-Safe" nature of the X-ray pathway.
Figure 1: Decision workflow for structural confirmation. Note the critical pathway through Crystallization when spectroscopic ambiguity arises.
Data Presentation: Reference Parameters
When analyzing the X-ray data for 2-(4-Bromophenyl)-4-chloroquinoline, the following crystallographic parameters serve as the validation benchmarks. These values are derived from structural analogs (e.g., 2-(4-bromophenyl)quinoxaline) and standard bond lengths.
Validation Metrics (Expected Values)
| Parameter | Target Value | Structural Significance |
| C–Cl Bond Length | Confirms Chlorine at C4 position (typical aromatic C-Cl). | |
| C–Br Bond Length | Confirms Bromine on the phenyl ring. | |
| Torsion Angle | The phenyl ring is typically twisted relative to the quinoline plane due to steric hindrance at the C2 position. | |
| Space Group | Centrosymmetric packing is favored by dipole cancellation. | |
| R-Factor ( | Indicates a high-quality, reliable structure solution. |
Intermolecular Interactions (Halogen Bonding)
A key feature of this crystal structure will be the Halogen Bonding network.
-
Interaction:
or . -
Geometry: Look for a linear approach angle (
) for the halogen bond, which directs the supramolecular assembly. This interaction is often responsible for the high melting points observed in these derivatives.
Figure 2: Schematic of the expected Halogen Bonding interaction driving crystal packing.
References
- Synthesis & General Characterization
-
Structural Analog Data (Quinoxaline Derivative)
-
Methodology Comparison (NMR vs X-ray)
-
X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Available at: [Link]
-
-
Related Halogenated Structures
Sources
Comparative biological efficacy of 4-chloro vs 4-amino quinoline derivatives
Comparative Biological Efficacy of 4-Chloro vs. 4-Amino Quinoline Derivatives: A Technical Guide
Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry. However, the substitution at the C-4 position fundamentally dictates the molecule's pharmacological trajectory. While 4-aminoquinolines are the historical gold standard for antimalarial therapeutics, 4-chloroquinolines—traditionally viewed as mere synthetic intermediates—exhibit potent and distinct biological activities, particularly in oncology. This guide provides an objective, data-driven comparison of their biological efficacy, mechanistic pathways, and the validated experimental protocols used to evaluate them.
Mechanistic Divergence: Causality in Biological Targets
1.1 4-Aminoquinolines: Hemozoin Crystallization Inhibition The biological efficacy of 4-aminoquinolines (e.g., chloroquine, amodiaquine) is intrinsically linked to their basicity. The secondary amine at the C-4 position allows these compounds to accumulate down a pH gradient into the acidic digestive vacuole (pH ~5.5) of the Plasmodium parasite. Once inside, the molecule becomes diprotonated and membrane-impermeable 1. The high concentration of the drug allows it to bind to free heme (ferriprotoporphyrin IX), actively inhibiting its polymerization into inert hemozoin (β-hematin) 2. The resulting accumulation of free heme induces severe oxidative stress and lipid peroxidation, ultimately causing parasite death 3.
1.2 4-Chloroquinolines: Kinase Inhibition and Apoptotic Induction In contrast, 4-chloroquinolines lack the basic side chain required for vacuolar accumulation, rendering them largely ineffective as traditional antimalarials. Instead, the electron-withdrawing chlorine atom and the planar aromatic system make them excellent candidates for ATP-competitive kinase inhibition and DNA intercalation 4. Recent preclinical evaluations demonstrate that functionalized 4-chloroquinoline derivatives (such as 6-bromo-4-chloroquinoline-3-carbonitrile) actively inhibit the PI3K/Akt/mTOR signaling pathway and CSF-1R kinase. This disruption halts tumor cell proliferation, induces cell cycle arrest, and triggers apoptosis in aggressive cancer models , 5.
Fig 1: Divergent pharmacological pathways of 4-amino vs 4-chloro quinoline derivatives.
Quantitative Efficacy Comparison
To objectively benchmark these derivatives, we must evaluate their performance across their respective primary assays. The table below synthesizes the half-maximal inhibitory concentrations (IC50) for representative compounds in both classes based on prevailing literature.
| Compound Class | Representative Molecule | Primary Biological Target | Test Model / Cell Line | Efficacy (IC50) |
| 4-Aminoquinoline | Chloroquine (CQ) | Hemozoin Crystallization | P. falciparum (3D7 Strain) | ~10 - 15 nM |
| 4-Aminoquinoline | MAQ / BAQ Derivatives | Hemozoin Crystallization | P. falciparum (W2 Strain) | ~20 - 40 nM |
| 4-Chloroquinoline | 6-Bromo-4-chloroquinoline-3-carbonitrile | PI3K/mTOR Pathway | Various Carcinoma Lines | Low Micromolar |
| 4-Chloroquinoline | 4-Chloroquinoline-CSF-1R Hybrids | CSF-1R Kinase | MDA-MB-231 Breast Cancer | 11 - 22 nM |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust data relies on assays designed with internal logic and self-validation. Below are the optimized protocols for evaluating both classes of compounds.
Protocol A: In Vitro β-Hematin (Hemozoin) Inhibition Assay (For 4-Aminoquinolines) Causality Focus: This cell-free assay is engineered to mimic the lipid-water interface of the parasite's digestive vacuole. Hemozoin crystallization in vivo is heavily dependent on lipid catalysis; omitting lipids in vitro leads to biologically irrelevant data.
-
Preparation of Hematin Solution: Dissolve hemin chloride in 0.1 M NaOH.
-
Validation Step: Ensure complete macroscopic dissolution. Un-dissolved hemin aggregates act as false nucleation sites, artificially skewing the baseline crystallization rate.
-
-
Reaction Initiation: Mix the hematin solution with a lipid catalyst (e.g., Tween 20 or monoolein) and 0.5 M sodium acetate buffer to drop the pH to 5.0.
-
Causality: The acidic pH and lipid environment strictly mimic the physiological conditions of the digestive vacuole, triggering spontaneous β-hematin formation.
-
-
Drug Incubation: Add the 4-aminoquinoline test compound at varying concentrations (0.1 to 100 µM). Incubate the microplate at 37°C for 18 hours.
-
Washing and Readout: Centrifuge the plate to pellet the formed β-hematin. Wash the pellet with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0).
-
Validation Step: This is the critical self-validating step. SDS specifically solubilizes unreacted monomeric free heme but cannot dissolve the highly stable crystalline β-hematin. This ensures only the successfully polymerized product remains for quantification.
-
-
Quantification: Dissolve the purified β-hematin pellet in 0.1 M NaOH and measure absorbance at 400 nm. Calculate the IC50 relative to a vehicle-only control.
Protocol B: Kinase Inhibition & MTT Viability Assay (For 4-Chloroquinolines) Causality Focus: Assessing the downstream phenotypic effect (cell death) of kinase inhibition requires precise cell seeding to ensure logarithmic growth during drug exposure. Over-confluent cells enter quiescence, masking the efficacy of cell-cycle-dependent kinase inhibitors.
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at exactly
cells/well in DMEM supplemented with 10% FBS.-
Causality: This specific density ensures cells remain in the exponential growth phase for the entire 72-hour assay duration.
-
-
Synchronization & Treatment: After 24 hours of adhesion, replace the media with serum-free DMEM for 12 hours to synchronize the cell cycle. Treat with 4-chloroquinoline derivatives (1 nM to 10 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Validation Step: The MTT assay is self-validating for metabolic activity. Only viable cells with active NAD(P)H-dependent cellular oxidoreductases can reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells remain yellow.
-
-
Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of pure DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
References
- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.
- Malarial Hemozoin: From target to tool.
- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Comparative Performance Analysis of 6-Bromo-4-chloroquinoline-3-carbonitrile in Preclinical Research. Benchchem.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenyl)-4-chloroquinoline
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(4-Bromophenyl)-4-chloroquinoline. As a halogenated aromatic quinoline derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Part 1: Core Principles of Disposal: Hazard Profile and Exposure Control
Understanding the inherent risks of 2-(4-Bromophenyl)-4-chloroquinoline is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its structure as a chlorinated and brominated quinoline places it within a class of chemicals that must be handled as hazardous.[1] Analogous compounds are known to be harmful if swallowed, cause serious skin and eye irritation, and may lead to respiratory irritation.[2][3]
Personal Protective Equipment (PPE): The First Line of Defense
All handling and disposal operations must be conducted with appropriate PPE to prevent exposure. The choice of PPE is not arbitrary; it is dictated by the chemical's properties and the potential routes of exposure.
-
Hand Protection: Chemically resistant gloves are mandatory.[4] Nitrile gloves are a common and effective choice for incidental contact. For extended handling or in the event of a spill, heavier-duty gloves should be considered.
-
Eye and Face Protection: Safety goggles or a face shield are required to protect against splashes or the generation of dust.[1]
-
Body Protection: A buttoned laboratory coat must be worn to protect skin and clothing.[4] For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All work, including waste consolidation, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][4]
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for representative chloroquinoline and bromoquinoline compounds, which should be used as a guideline for handling 2-(4-Bromophenyl)-4-chloroquinoline.
| Hazard Category | GHS Classification (Representative Compounds) | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation |
Part 2: The Disposal Workflow: From Benchtop to Final Disposition
The principle of "cradle-to-grave" management applies to all hazardous chemical waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[5] The following protocol ensures this responsibility is met through a systematic and compliant process.
Waste Segregation: A Critical Step
The most crucial step in chemical waste management is proper segregation at the point of generation. Halogenated organic compounds require specific disposal treatments, often high-temperature incineration, and must not be mixed with non-halogenated waste streams.[6][7][8]
Causality: Mixing halogenated waste with other streams, such as non-halogenated solvents or acids, can lead to dangerous chemical reactions within the waste container and complicates the final disposal process, increasing both risk and cost.[8] For example, thermal decomposition of these compounds can release toxic and corrosive gases like hydrogen chloride and nitrogen oxides.[2]
Step-by-Step Disposal Protocol
This protocol covers solid waste, liquid waste, and the decontamination of associated labware.
Experimental Protocol: Waste Collection and Decontamination
-
Container Preparation:
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Collect all solutions containing 2-(4-Bromophenyl)-4-chloroquinoline in the designated hazardous waste container.
-
Do not overfill the container. A minimum of 5% headspace must be left to allow for thermal expansion.
-
Keep the container securely closed at all times, except when actively adding waste.[5][7]
-
-
Labware Decontamination:
-
Empty containers or glassware that held the compound are also considered hazardous waste.[4]
-
Perform a triple rinse with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinses (the rinsate) as hazardous liquid waste and add them to your halogenated waste container.[1]
-
After the triple rinse and air-drying in a fume hood, the container can be managed as non-hazardous glassware. Deface the original label before disposal or reuse.
-
On-Site Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area. It must be stored away from incompatible materials, particularly strong oxidizing agents.[4][9]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Ultimate Disposition: The final disposal of halogenated aromatic waste is typically achieved through high-temperature incineration at a specialized facility, which is the only acceptable procedure for many organochlorine compounds.[1][10]
Part 3: Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-(4-Bromophenyl)-4-chloroquinoline waste.
Caption: Workflow for the safe disposal of 2-(4-Bromophenyl)-4-chloroquinoline.
Part 4: Emergency Procedures: Spill Management
Immediate and correct action is critical in the event of a spill.[4]
-
Minor Spill (Contained within a fume hood):
-
Alert: Notify colleagues in the immediate area.
-
PPE: Ensure you are wearing the appropriate PPE as described in Part 1.1.
-
Cleanup: Use a spill kit with absorbent pads to clean the spill, working from the outside in to prevent spreading.[11]
-
Dispose: Place all contaminated absorbent materials and any broken glassware into your designated hazardous waste container.[4]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same. Deny entry to the area.[11]
-
Notify: Contact your institution's emergency number (e.g., EHS, Public Safety) immediately.[11]
-
Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped to do so.
-
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Proper disposal of chemicals. Sciencemadness Wiki.
- STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Hazardous Waste Disposal Procedures. Unknown Source.
- SAFETY DATA SHEET - 4-Chloroquinoline. Fisher Scientific.
- Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
- Safety Data Sheet - 6-Bromo-4-chloroquinoline. MedchemExpress.com.
- SAFETY DATA SHEET - 2-(4-Bromophenyl)acetonitrile. Sigma-Aldrich.
- What Are OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Storage.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
- Liquid waste. Chimactiv - AgroParisTech.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.at [fishersci.at]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mtu.edu [mtu.edu]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. ushazmatstorage.com [ushazmatstorage.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Personal protective equipment for handling 2-(4-Bromophenyl)-4-chloroquinoline
Executive Summary & Structural Risk Analysis
This guide provides immediate, actionable safety protocols for handling 2-(4-Bromophenyl)-4-chloroquinoline . While standard Safety Data Sheets (SDS) provide generic H-codes, this document addresses the specific operational risks associated with halogenated heteroaromatic scaffolds used in cross-coupling reactions (e.g., Suzuki-Miyaura).
Structural Safety Alerts:
-
Quinoline Core: Historically associated with potential DNA intercalation. While this specific derivative may not have a fully characterized toxicology profile, the Precautionary Principle mandates handling it as a potential mutagen/carcinogen until proven otherwise [1].
-
Halogenated Substituents (Cl, Br): The presence of halogens at the 2- and 4-positions activates the ring for nucleophilic aromatic substitution (
). This chemical reactivity translates to biological reactivity—specifically, the potential to alkylate biological nucleophiles (proteins/DNA) upon contact [2].
Hazard Identification & Exposure Limits
Treat this compound as a High-Potency Pharmaceutical Intermediate .
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | High risk of dermatitis; double-gloving required. |
| Eye Irritation | H319 | Causes serious eye irritation | Particulates are abrasive and chemically reactive. |
| STOT - SE | H335 | May cause respiratory irritation | Zero-tolerance for open-bench handling. |
| Genotoxicity | Suspected | Potential mutagenic effects | Assume toxicity; use containment. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamic, adapting to the physical state of the compound (Solid vs. Solution).
The "Carrier Solvent" Effect
CRITICAL WARNING: The solid compound is relatively stable. However, when dissolved in organic solvents (DCM, Chloroform, DMF), the solvent acts as a vehicle, carrying the toxicant through standard nitrile gloves. Nitrile gloves are permeable to halogenated solvents in <2 minutes.
PPE Specifications[1][2][3]
| Body Area | Solid State Handling | Solution State (in DCM/CHCl₃) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil). Change every 60 mins. | Silver Shield / Laminate liners under Nitrile. | Standard nitrile degrades rapidly in halogenated solvents. Laminate provides >4h breakthrough time [3]. |
| Respiratory | Fume Hood (Face Velocity: 100 fpm). If unavailable: N95/P100. | Fume Hood MANDATORY. No respirator substitutes allowed. | Vapors from the solvent + aerosolized compound create a complex exposure vector. |
| Eye Protection | Safety Glasses with side shields.[1][2] | Chemical Splash Goggles. | Goggles prevent vapor entry and splashes during liquid transfer. |
| Body Defense | Lab coat (cotton/poly blend). | Tyvek sleeves or apron if handling >100mL. | Prevents absorption through clothing in case of large spills. |
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on physical state and carrier solvent. Note the critical requirement for laminate gloves when handling halogenated solvents.
Operational Protocols
Weighing & Transfer (Solid)[4]
-
Static Control: Quinoline derivatives are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun to prevent powder dispersal.
-
Containment: Weigh inside a chemical fume hood. If the balance is outside, use a "balance enclosure" or weigh inside a tared, screw-top vial to minimize open-air exposure.
-
Technique: Use disposable spatulas. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
Reaction Setup
-
Inert Atmosphere: While the compound is stable, many Pd-catalyzed couplings require inert conditions. Purge reaction vessels with Nitrogen/Argon before adding the solvent to prevent exotherms that could aerosolize the material.
-
Temperature Control: Do not overheat. Halogenated quinolines can decompose to release HCl or HBr gas at high temperatures (>150°C).
Waste Disposal[5][6]
-
Stream: Halogenated Organic Waste .[3]
-
Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) as this can generate toxic halogen gases.
-
Labeling: Clearly tag as "Toxic" and "Halogenated."
Emergency Response: Spills & Exposure[8]
Spill Response Workflow
Figure 2: Immediate response workflow for laboratory spills. Priority is preventing aerosolization of solids.
First Aid
-
Eye Contact: Flush immediately for 15 minutes.[4] Do not rub. The crystals can mechanically abrade the cornea.
-
Skin Contact: Wash with soap and water.[1][4][5][6] Do not use ethanol or organic solvents to wash skin; this increases transdermal absorption.
References
-
National Institutes of Health (NIH). PubChem Compound Summary: Quinoline Derivatives Safety. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
